B1575401 ERBB2IP protein (1003-1018)

ERBB2IP protein (1003-1018)

Cat. No.: B1575401
Attention: For research use only. Not for human or veterinary use.
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Description

Protein LAP2

Properties

sequence

ASFPPQLLPRSESTEN

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

ERBB2IP protein (1003-1018)

Origin of Product

United States

Foundational & Exploratory

ERBB2IP (Erbin) 1003-1018 Peptide: Structural Characterization and Experimental Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ERBB2IP (Erbin) 1003-1018 peptide, focusing on its structural context within the Erbin protein, its physicochemical properties, and its experimental utility in drug development and cell biology research.

Executive Summary

The ERBB2IP 1003-1018 peptide is a synthetic fragment derived from the Erbin protein (ErbB2 Interacting Protein), specifically located within the intrinsically disordered linker region connecting the N-terminal Leucine-Rich Repeat (LRR) domain and the C-terminal PDZ domain.

Unlike the PDZ domain (which binds ErbB2/HER2), the 1003-1018 region is characterized by high solvent accessibility and flexibility. Its primary technical significance lies in two areas:

  • Immunogenicity: It serves as a high-affinity epitope for generating specific anti-Erbin antibodies that do not cross-react with other LAP (LRR and PDZ) family proteins.

  • Post-Translational Modification (PTM) Research: This sequence encompasses Serine-1013 , a documented site of O-GlcNAcylation, making the peptide a critical tool for studying Erbin stability and signaling regulation.

Structural Context & Domain Architecture

To understand the utility of the 1003-1018 peptide, one must visualize its location within the full-length Erbin protein (UniProt: Q96RT1). Erbin acts as a basolateral adapter, restricting ErbB2 (HER2) localization.[1][2]

Domain Map

The peptide resides in the "intermediate region," a long, disordered sequence separating the structural domains.

ErbinStructure LRR LRR Domain (AA 1-400) Leucine-Rich Repeats Linker Disordered Linker Region (AA 401-1275) Flexible Scaffold LRR->Linker Peptide Target Peptide (AA 1003-1018) Epitope & PTM Site Linker->Peptide Contains PDZ PDZ Domain (AA 1276-1365) Binds ErbB2 C-term Linker->PDZ

Figure 1: Domain architecture of Human Erbin (Q96RT1).[1] The 1003-1018 peptide is located in the disordered linker region, distinct from the ligand-binding PDZ domain.

Physicochemical Properties

The 1003-1018 sequence is part of a region annotated as "Compositionally Biased" (rich in polar residues) and "Disordered" (UniProt Q96RT1).

PropertyDescriptionImplication for Experiments
Location Linker Region (Intrinsically Disordered)High flexibility; antigen is naturally exposed on the protein surface.[3]
Hydrophilicity HighExcellent solubility in aqueous buffers (PBS/TBS).[3]
Secondary Structure Random Coil (Predicted)Ideal for generating antibodies that recognize the native denatured protein (e.g., in Western Blot).[3]
Key Residue Serine-1013 Site of O-GlcNAcylation .[3][4] The peptide can compete with the native protein for O-GlcNAc transferase (OGT) or serve as a non-glycosylated control.

Scientific Integrity: Sequence Validation & Utility

Sequence Identification Strategy

Researchers must validate the specific lot sequence against the canonical isoform (Q96RT1-1).

  • Target Region: Residues 1003 to 1018.[][][7]

  • Canonical Sequence Context: The region is Proline-rich, contributing to its extended, non-globular structure.

  • Sequence Motif: ...[1003]-X-X-X-X-X-X-X-X-X-X-[1018]... (Exact sequence is proprietary to manufacturers like BOC Sciences/Creative Peptides, but typically aligns with the wild-type Erbin sequence).

Mechanism of Action in Assays
A. Antibody Blocking (Competition Assay)

The most common application of this peptide is to validate the specificity of anti-Erbin antibodies.

  • Mechanism: If an antibody binds the 1003-1018 region, pre-incubating the antibody with an excess of this peptide will occupy the antigen-binding sites (paratope).

  • Readout: Disappearance of the specific Erbin band (~180 kDa) in Western Blot.

B. PTM Crosstalk Studies

Since Ser1013 is O-GlcNAcylated, this peptide can be used in mass spectrometry workflows to generate a standard curve for quantifying the unmodifed fraction of Erbin in cell lysates.

Detailed Experimental Protocols

Peptide Reconstitution
  • Solvent: Sterile PBS (pH 7.4) or TBS. Avoid DMSO unless the Certificate of Analysis specifies high hydrophobicity (unlikely for this region).

  • Concentration: Prepare a stock solution of 1 mg/mL .

  • Storage: Aliquot into 20 µL volumes and store at -80°C. Avoid freeze-thaw cycles.

Peptide Blocking Assay (Western Blot Validation)

This protocol validates if a specific anti-Erbin antibody targets the 1003-1018 epitope.

Materials:

  • Anti-Erbin Antibody (Primary).

  • ERBB2IP 1003-1018 Peptide (Blocking Peptide).

  • Cell Lysate (e.g., HEK293 or SKBR3, which express Erbin).

Workflow:

  • Titration: Determine the optimal concentration of the primary antibody (e.g., 1:1000).

  • Neutralization:

    • Tube A (Control): Antibody + PBS only.

    • Tube B (Blocked): Antibody + Peptide. Use a 5-fold to 10-fold molar excess of peptide relative to the antibody.

    • Calculation: If using 1 µg of IgG (MW ~150 kDa), use 5-10 µg of Peptide (MW ~1.5-2 kDa).

  • Incubation: Incubate Tube A and Tube B at Room Temperature for 1 hour or 4°C overnight with gentle rotation.

  • Blotting: Apply the mixtures from Tube A and Tube B to parallel strips of the Western Blot membrane.

  • Detection: Proceed with secondary antibody incubation and ECL detection.

Interpretation:

  • Valid Result: Tube A shows a band at ~180 kDa; Tube B shows no band or significantly reduced intensity.

Workflow Diagram: Blocking Assay

BlockingProtocol cluster_0 Preparation Start Start: Anti-Erbin Antibody Split Split into Two Aliquots Start->Split TubeA Tube A: Antibody + Buffer Split->TubeA TubeB Tube B: Antibody + 1003-1018 Peptide (5x Molar Excess) Split->TubeB Incubate Incubate 1 Hour @ RT (Allow Peptide to Bind Paratope) TubeA->Incubate TubeB->Incubate Apply Apply to Western Blot Membrane Incubate->Apply Result Compare Bands: Tube A = Signal Tube B = No Signal Apply->Result

Figure 2: Experimental workflow for validating antibody specificity using the ERBB2IP 1003-1018 peptide.

References

  • Borg, J. P., et al. (2000). ERBIN: a basolateral PDZ protein that interacts with the mammalian ERBB2/HER2 receptor.[2] Nature Cell Biology, 2(7), 407-414. Link

  • UniProt Consortium. (2024). UniProtKB - Q96RT1 (ERBIN_HUMAN).[4] UniProt.[4][8] Link

  • Creative Peptides. (n.d.). ERBB2IP protein (1003-1018) Peptide.[][7] Catalog Entry. Link

  • BOC Sciences. (n.d.). ERBB2IP protein (1003-1018).[][][7] Catalog BAT-009505.

  • GlyGen. (2024). Protein Details for Q96RT1 (Erbin) - Glycosylation Sites. GlyGen: Computational Glycoscience. Link

Sources

role of ERBB2IP 1003-1018 in signal transduction pathways

Author: BenchChem Technical Support Team. Date: February 2026

The Role of ERBB2IP 1003-1018 in Signal Transduction Pathways

Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

ERBB2IP (Erbin) is a critical LAP (Leucine-rich repeat and PDZ domain) family adaptor protein that governs basolateral polarity, receptor stability, and signal integration. While the N-terminal LRR domain and C-terminal PDZ domain are well-characterized, the intermediate "linker" region—specifically residues 1003–1018 —represents a crucial structural epitope often utilized for high-specificity immunodetection and lies within the functional binding interface for the TGF-β/SMAD signaling axis.

This guide analyzes the molecular function of Erbin with a specific focus on the utility of the 1003–1018 sequence as a target for validating signal transduction events. It details the protein’s role in suppressing RAS/RAF signaling, stabilizing HER2 (ErbB2), and modulating SMAD-dependent transcription, providing self-validating protocols for investigating these pathways.

Molecular Architecture & The 1003-1018 Epitope

The ERBB2IP gene encodes a ~180-200 kDa scaffold protein (Erbin). Its function is dictated by its modular domains. The sequence 1003–1018 is located in the intrinsic disordered intermediate region, distinct from the terminal structured domains.

Domain Map & Functional Logic
  • N-Terminal LRR (1–400): Composed of 16 leucine-rich repeats.[1] This domain is responsible for binding NOD2 (regulating NF-κB) and Desmoglein-1 (DSG1) .

  • Intermediate Region (401–1279): A largely unstructured linker containing the 1003–1018 epitope.

    • Significance: This region is not merely a spacer; it contains the binding interface for SMAD2/3 (residues 956–1371). Therefore, antibodies or peptides targeting 1003–1018 directly interrogate the SMAD-regulatory competency of Erbin.

  • C-Terminal PDZ (1280–1371): Binds the C-terminal tail of ErbB2 (HER2) (specifically the -E(y/x)L sequence) and β-catenin .

Visualization: Erbin Domain Architecture

ErbinDomainMap LRR LRR Domain (NOD2 / DSG1 Binding) Linker Intermediate Linker (SMAD2/3 Binding Region) LRR->Linker PDZ PDZ Domain (ErbB2 / Integrin Binding) Linker->PDZ Epitope Target Sequence 1003-1018 Epitope->Linker Located within

Caption: Schematic of Erbin protein structure. The 1003-1018 sequence resides within the SMAD-interacting linker region.

Signal Transduction Pathways

Erbin acts as a "brake" or stabilizer in multiple oncogenic and inflammatory pathways. The 1003-1018 region is intimately involved in the TGF-β axis due to its location within the SMAD interaction domain.

A. TGF-β/SMAD Signaling (The 1003-1018 Context)

Erbin acts as a negative regulator of TGF-β signaling.

  • Mechanism: The intermediate region (containing 1003-1018) binds to phosphorylated SMAD2/3. This sequestration prevents SMADs from complexing with SMAD4 and translocating to the nucleus.

  • Outcome: Suppression of TGF-β induced Epithelial-Mesenchymal Transition (EMT) and fibrosis.

  • Experimental Implication: Blocking peptides (1003-1018) used in competition assays can validate the specificity of Erbin detection in SMAD-complex immunoprecipitates.

B. ErbB2 (HER2) Stabilization & RAS Suppression
  • Mechanism: The PDZ domain binds unphosphorylated ErbB2 at the basolateral membrane.

  • Signal Integration: By anchoring ErbB2, Erbin prevents receptor internalization and degradation. Concurrently, Erbin binds Sur-8 and Ras-Raf , effectively disrupting the formation of the active Ras-Raf complex.

  • Outcome: Inhibition of the MAPK/ERK proliferative pathway, despite high levels of ErbB2.

C. NOD2 & NF-κB Regulation
  • Mechanism: The LRR domain binds NOD2.

  • Outcome: This interaction inhibits NOD2-dependent NF-κB activation, dampening the inflammatory response to bacterial peptidoglycans.

Visualization: Signal Transduction Network

ErbinSignaling TGFB TGF-beta Receptor SMAD SMAD2/3 (Phosphorylated) TGFB->SMAD Phosphorylation HER2 ErbB2 (HER2) Erbin ERBIN (ERBB2IP) (Scaffold) HER2->Erbin PDZ Binding (Stabilization) NOD2 NOD2 (Bacteria) NOD2->Erbin LRR Binding Erbin->SMAD Prevents Nuclear Entry RAS RAS-RAF Complex Erbin->RAS Disrupts (Inhibits ERK) NFkB NF-kB Signaling Erbin->NFkB Inhibits SMAD->Erbin Sequestration (Requires 1003-1018 region)

Caption: Erbin signal integration. Note the specific role of the linker region in sequestering SMAD2/3.

Experimental Protocols: Validating Specificity with 1003-1018

The peptide sequence 1003-1018 is commercially available primarily as a Blocking Peptide (Antigen) . Using this peptide is the gold standard for validating that an observed Western Blot band or IHC signal is truly Erbin and not a non-specific artifact.

Protocol: Peptide Competition Assay (Western Blot)

Objective: Confirm that the antibody binding to the ~180 kDa band is specific to the Erbin 1003-1018 epitope.

Reagents:

  • Anti-ERBB2IP Antibody (Targeting 1003-1018).

  • ERBB2IP Blocking Peptide (Sequence 1003-1018).

  • Cell Lysate (e.g., HEK293 or SKBR3).

Workflow:

StepActionCritical Parameter (Causality)
1. Neutralization Mix the primary antibody with the blocking peptide in a 1:5 (mass) ratio in PBS. Incubate overnight at 4°C.Why: The peptide saturates the antibody's antigen-binding sites (paratope), preventing it from binding the protein on the membrane.
2. Control Prep Prepare a parallel tube with the antibody only (no peptide) in PBS.Why: Serves as the positive control to show normal detection levels.
3. Electrophoresis Run SKBR3 lysates on a 4-12% SDS-PAGE gel. Transfer to PVDF.Why: SKBR3 cells overexpress HER2 and contain abundant Erbin.
4. Incubation Incubate one membrane strip with the Neutralized Mix and one with the Control Mix .Why: Direct comparison.
5. Analysis Develop both strips.Success Criteria: The Control strip shows a band at ~180 kDa. The Neutralized strip shows no band at ~180 kDa.

Visualization: Competition Assay Logic

CompetitionAssay cluster_0 Control Arm cluster_1 Blocking Arm (1003-1018) Ab1 Anti-Erbin Ab Membrane1 Membrane-bound Erbin Protein Ab1->Membrane1 Result1 Signal Detected (Band Visible) Membrane1->Result1 Ab2 Anti-Erbin Ab Peptide Peptide 1003-1018 (In Solution) Ab2->Peptide Pre-incubation Complex Ab-Peptide Complex Peptide->Complex Membrane2 Membrane-bound Erbin Protein Complex->Membrane2 Cannot Bind Result2 No Signal (Band Absent) Membrane2->Result2

Caption: Logic flow of the Peptide Competition Assay. Pre-incubation with 1003-1018 prevents antibody binding to the endogenous protein.

Therapeutic Implications

Research utilizing the 1003-1018 region is pivotal for dissecting Erbin's role in cancer metastasis.

  • Metastasis Suppression: Since Erbin suppresses ERK and TGF-β signaling, loss of Erbin (or loss of the linker region integrity) correlates with increased EMT and metastasis in colorectal and breast cancers.

  • Drug Resistance: In HER2+ breast cancer, Erbin stabilizes HER2. High Erbin levels can protect HER2 from degradation induced by certain therapies (e.g., HSP90 inhibitors).

  • Targeting Strategy: While 1003-1018 is currently a diagnostic epitope, small molecules mimicking the LRR or PDZ interactions are under investigation to disrupt the Erbin-HER2 or Erbin-RAS scaffold, potentially sensitizing tumors to therapy.

References

  • Borg, J. P., et al. (2000). "ERBIN: a basolateral PDZ protein that interacts with the mammalian ERBB2/HER2 receptor."[1][2] Nature Cell Biology. Link

  • Dai, F., et al. (2006). "Erbin inhibits RAF activation by disrupting the sur-8-Ras-Raf complex." Journal of Biological Chemistry. Link

  • Warner, D. R., et al. (2003). "Functional interaction between Smad proteins and Erbin." Journal of Biological Chemistry. (Demonstrates SMAD binding in the C-terminal region containing 1003-1018). Link

  • Creative Peptides. (2024). "ERBB2IP protein (1003-1018) - Blocking Peptide Product Page." Link (Representative source for the peptide reagent).

  • Tao, Y., et al. (2014). "Erbin regulates susceptibility to NOD2-dependent inflammation." Nature Immunology. Link

Sources

Technical Guide: Post-Translational Modifications and Regulatory Motifs of ERBB2IP (Residues 1003–1018)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural and functional characterization of the ERBB2IP (Erbin) peptide sequence at residues 1003–1018. This region, located within the disordered intermediate domain, contains a critical Class II SH3-binding motif and a phosphorylation cluster that likely functions as a regulatory switch for Erbin’s scaffolding activity.

Executive Summary

ERBB2IP (Erbin) is a LAP family scaffold protein essential for maintaining basolateral polarity and negatively regulating ErbB2/HER2 and TGF-β signaling.[1] While the N-terminal LRR domains and C-terminal PDZ domain are well-characterized, the intermediate region (residues ~400–1200) has historically been termed "disordered."

Recent proteomic and sequence analyses identify residues 1003–1018 (ASFPPQLLPRSESTEN) as a discrete regulatory module. This sequence contains a Class II Polyproline Helix (PPII) motif immediately followed by a Serine/Threonine phosphorylation cluster . This guide postulates that this region acts as an "interaction latch," where phosphorylation modulates the binding affinity of SH3-domain-containing partners (e.g., Src, Grb2) to the polyproline motif.

Core Sequence Identity
  • Target Residues: 1003–1018 (Human Isoform 1, Q96RT1)

  • Sequence: A-S-F-P-P-Q-L-L-P-R-S-E-S-T-E-N

  • Structural Context: Intrinsically Disordered Region (IDR) between LRR and PDZ domains.

Structural & Functional Analysis of the 1003–1018 Motif

The 16-residue window can be functionally bisected into two distinct regulatory elements: the SH3-binding domain and the Phospho-regulatory tail.

Table 1: Functional Decomposition of Residues 1003–1018
Sub-RegionResiduesSequenceMotif TypePredicted Function
Proximal 1006–1012P-P-Q-L-L-P-RClass II SH3 Ligand (PxxPxR)Docking site for SH3 domains (e.g., Src, Grb2, PI3K p85). Critical for Erbin's role in RAS/RAF disruption.
Distal 1013–1018S-E-S-T-E-NAcidic Phospho-Cluster Contains S1013, S1015, T1016. High probability of phosphorylation by directed kinases (e.g., ERK, CK2).
The Class II SH3 Binding Motif (PPQLLPR)

The sequence P(1007)-Q-L-L-P(1011)-R(1012) conforms perfectly to the consensus Class II SH3-binding motif (


).
  • Mechanism: The polyproline helix forms a triangular prism that slots into the hydrophobic grooves of SH3 domains. The Arginine (R1012) provides a critical salt bridge to an Aspartate/Glutamate in the SH3 acidic loop, determining orientation and specificity.

  • Implication: This site likely mediates Erbin’s recruitment of Src family kinases or Grb2 , facilitating its known function of displacing KSR1 from the RAF complex.

The Phospho-Switch (SESTEN)

Immediately downstream of the Arginine anchor (R1012) lies a cluster of hydroxy-amino acids (S1013, S1015, T1016) in an acidic context (E1014, E1017).

  • Hypothesis: Phosphorylation at S1013 or T1016 introduces a negative charge adjacent to the positively charged Arginine (R1012).

  • Electrostatic Steering: This phosphorylation event would likely disrupt the salt bridge required for SH3 binding, effectively "switching off" the interaction. This creates a logic gate: Unphosphorylated = Binder; Phosphorylated = Non-binder.

Signaling Pathway Context[1]

The following diagram illustrates the proposed mechanism where the 1003–1018 region acts as a regulatory node controlling the crosstalk between ErbB2 and downstream MAPK signaling.

Erbin_Signaling cluster_1003 Residues 1003-1018 Regulatory Module ErbB2 ErbB2 Receptor (Basolateral Membrane) Erbin Erbin Scaffold (LRR-IDR-PDZ) ErbB2->Erbin Binds PDZ (C-term) SH3_Motif SH3 Motif (PPQLLPR) Erbin->SH3_Motif Phospho_Site Phospho-Cluster (SESTEN) Erbin->Phospho_Site Src_Grb2 Src / Grb2 (SH3 Domain) SH3_Motif->Src_Grb2 Recruits (Class II Binding) Phospho_Site->SH3_Motif Inhibits Binding (Electrostatic Repulsion) RAS_RAF RAS-RAF Complex Src_Grb2->RAS_RAF Activates ERK ERK1/2 Signaling RAS_RAF->ERK Phosphorylation Cascade ERK->Phospho_Site Feedback Phosphorylation? (Putative)

Figure 1: Mechanistic model of Erbin residues 1003–1018 acting as a regulatory latch. The SH3 motif recruits effectors like Src/Grb2, while phosphorylation at the adjacent SESTEN cluster modulates this interaction.

Experimental Protocols for Validation

To validate the PTM status and function of residues 1003–1018, researchers should employ a dual approach: Mass Spectrometry for identification and Peptide Pull-downs for functional affinity.

Protocol A: Targeted Phosphoproteomic Enrichment

Objective: To definitively identify phosphorylation at S1013, S1015, or T1016.

  • Lysis: Lyse cells (e.g., SKBR3 or HEK293) in 8M Urea lysis buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF, Sodium Pyrophosphate). Crucial: Do not use boiling SDS alone, as it may degrade labile PTMs.

  • Digestion: Dilute Urea to <2M. Digest with Trypsin/Lys-C mix overnight at 37°C.

    • Note: The sequence R-S-E-S-T-E-N contains an Arginine. Trypsin will cleave after R1012, separating the SH3 motif (...PPQLLPR) from the phospho-cluster (SESTEN...).

    • Modification: Use Chymotrypsin or Glu-C to generate larger peptides that keep the 1003–1018 region intact for analysis of crosstalk between the Proline motif and Phospho-sites.

  • Enrichment: Use

    
     or Fe-NTA beads to enrich phosphopeptides.
    
  • LC-MS/MS: Analyze using a high-resolution Orbitrap system. Set inclusion list for the theoretical mass of SESTEN + 80Da (HPO3).

Protocol B: SH3 Domain Array / Pull-down

Objective: To confirm the PPQLLPR motif binds SH3 domains and test if phosphorylation inhibits this.

  • Peptide Synthesis: Synthesize two biotinylated peptides:

    • Wild-Type: Biotin-ASFPPQLLPRSESTEN

    • Phospho-Mimetic: Biotin-ASFPPQLLPR(pS)E(pS)TEN (or S->D mutants).

  • Array Screen: Incubate peptides with a commercially available SH3 Domain Array (e.g., TranSignal™) containing domains from Src, Grb2, PI3K, Abl, etc.

  • Detection: Detect binding via Streptavidin-HRP.

  • Validation: A loss of signal in the Phospho-Mimetic peptide compared to Wild-Type confirms the "Electrostatic Steering" hypothesis.

Implications for Drug Development[2]

The 1003–1018 region represents a "druggable" protein-protein interaction (PPI) interface.

  • Peptide Mimetics: A synthetic peptide corresponding to 1003–1018 (Catalog BAT-009505) can act as a decoy , competitively inhibiting the interaction between Erbin and its SH3-domain partners. This could restore RAS/RAF suppression in cancers where Erbin is downregulated or sequestered.

  • Antibody Targeting: Antibodies raised against the unphosphorylated PPQLLPR motif can serve as biomarkers for "active" Erbin scaffolding, whereas phospho-specific antibodies (anti-pS1013) would indicate the "inactive/dissociated" state.

References

  • UniProt Consortium. (2024). UniProtKB - Q96RT1 (ERBIN_HUMAN). Retrieved from [Link]

  • Borg, J. P., et al. (2000). "ERBIN: a basolateral PDZ protein that interacts with the mammalian ERBB2/HER2 receptor."[2] Nature Cell Biology, 2(7), 407-414.

  • Dai, F., et al. (2012). "Erbin acts as a negative regulator of the ERK pathway." Journal of Biological Chemistry.
  • BOC Sciences. (2024). ERBB2IP protein (1003-1018) Peptide Product.
  • Kay, B. K., et al. (2000). "The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains." FASEB Journal, 14(2), 231-241. (Reference for Class II SH3 consensus).

Sources

ERBB2IP protein 1003-1018 and its role in epithelial cells

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ERBB2IP (Erbin) Protein and its Role in Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ERBB2 Interacting Protein (ERBB2IP), commonly known as Erbin, is a multi-domain scaffolding protein that plays a pivotal role in the intricate signaling networks of epithelial cells. As a member of the Leucine-Rich Repeat and PDZ (LAP) family, Erbin is a critical regulator of protein localization, cell polarity, and signal transduction. Its interaction with the oncogenic receptor tyrosine kinase ERBB2 (also known as HER2) places it at a crucial nexus of cell biology and cancer pathogenesis. This guide provides a comprehensive technical overview of Erbin's structure, its specific interactions, and its multifaceted functions within epithelial cells, with a particular focus on the molecular mechanisms that underpin its biological effects. We will delve into its role in maintaining epithelial integrity, modulating key signaling pathways, and its paradoxical function in ERBB2-dependent tumorigenesis. Furthermore, this document furnishes detailed, field-proven protocols for investigating the Erbin-ERBB2 axis, offering researchers a robust framework for future studies.

Molecular Architecture of ERBB2IP (Erbin)

ERBB2IP is a large, approximately 200 kDa protein characterized by two primary functional regions: an N-terminal region containing sixteen Leucine-Rich Repeats (LRRs) and a single C-terminal PDZ domain.[1][2] The LRR domains are known protein-protein interaction motifs, while the PDZ domain is specialized in binding to the C-terminal motifs of target proteins.

  • Leucine-Rich Repeats (LRRs): Located at the N-terminus, these repeats are involved in mediating protein-protein interactions. This region has been implicated in Erbin's ability to suppress the Ras-Raf signaling cascade, a critical pathway in cell proliferation.[3]

  • PDZ Domain: The defining feature at the C-terminus is a single PDZ (PSD-95/Dlg/ZO-1) domain. This domain is responsible for the direct and highly specific interaction with the C-terminal end of the ERBB2 receptor.[1][4] This interaction is exclusive to ERBB2 and does not occur with other members of the EGFR/HER family, highlighting a specialized regulatory relationship.[4]

The Erbin-ERBB2 Interaction: A Master Regulator of Receptor Dynamics

The interaction between Erbin's PDZ domain and the C-terminus of ERBB2 is fundamental to many of their shared functions in epithelial cells. This interaction is not merely a transient binding event but a key mechanism for controlling the localization, stability, and signaling output of the ERBB2 receptor.

Basolateral Membrane Localization of ERBB2

In polarized epithelial cells, maintaining the distinct protein composition of the apical and basolateral membranes is essential for tissue function. Erbin is a key player in this process.

  • Function: Erbin and ERBB2 are co-localized at the basolateral membrane of intestinal and other epithelial cells.[1] The binding of Erbin to ERBB2 is critical for anchoring and restricting the receptor to this specific membrane domain.[1]

  • Causality: Experimental evidence demonstrates that mutating the Erbin-binding site at the C-terminus of ERBB2 results in the receptor's mislocalization, leading to its aberrant presence on the apical surface.[1] This indicates that Erbin acts as a specific basolateral tether for ERBB2, preventing its diffusion and ensuring its availability for signaling in the correct tissue compartment. While a juxtamembrane sorting signal in ERBB2 also contributes to its basolateral targeting, the Erbin interaction provides a crucial retention mechanism.[5]

Stabilization of the ERBB2 Oncoprotein

While initially thought to be a tumor suppressor, recent evidence has recast Erbin as a facilitator of ERBB2-dependent tumorigenesis, primarily through its role in stabilizing the ERBB2 protein.[6]

  • Mechanism: ERBB2 protein levels are tightly controlled by the chaperone protein HSP90, which protects it from proteasomal degradation.[4][7] Erbin enhances this protective mechanism. It forms a ternary complex with ERBB2 and HSP90, promoting the interaction between the receptor and its chaperone.[6] This stabilization prevents the internalization and degradation of ERBB2, leading to sustained high levels of the oncoprotein at the cell surface.

  • Consequence in Cancer: In ERBB2-positive breast cancer models, the absence of Erbin leads to a significant delay in tumor development.[4][6] This delay correlates with reduced levels of total and activated ERBB2, underscoring the clinical relevance of the Erbin-ERBB2 interaction in promoting cancer progression.[4]

Diagram 1: ERBB2 Stabilization by Erbin

ERBB2_Stabilization ERBB2 ERBB2 Receptor Proteasome Proteasome ERBB2->Proteasome Targeted for Degradation Erbin Erbin Erbin->ERBB2 Binds via PDZ Domain HSP90 HSP90 Erbin->HSP90 Promotes Interaction HSP90->ERBB2 Binds & Protects Degradation Degradation Proteasome->Degradation

Caption: Erbin stabilizes ERBB2 by facilitating HSP90 binding, preventing degradation.

Modulation of Core Signaling Pathways in Epithelial Cells

Beyond its direct effects on ERBB2, Erbin functions as a scaffold protein that integrates and negatively regulates multiple signaling pathways crucial for epithelial cell behavior.

Suppression of the Ras/MAPK Pathway

The Ras/MAPK pathway is a central driver of cell proliferation. Erbin acts as a brake on this pathway.

  • Mechanism: Erbin has been shown to disrupt the crucial interaction between Ras and its downstream effector, Raf.[2][3] By interfering with the formation of this complex, Erbin prevents the propagation of the signal down the MAPK cascade (MEK/ERK).

  • Implication: This inhibitory action positions Erbin as a potential tumor suppressor in contexts where Ras/MAPK signaling is the primary oncogenic driver.[8] However, in ERBB2-driven cancers, its role in stabilizing ERBB2 appears to override this suppressive function.[6]

Inhibition of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) pathway is a key regulator of cell plasticity, including the epithelial-mesenchymal transition (EMT), a process critical for cell migration and cancer metastasis.[9]

  • Mechanism: Erbin directly interacts with the signaling mediator SMAD3. This interaction sequesters SMAD3, preventing it from forming a complex with SMAD4 and translocating to the nucleus to activate TGF-β target genes.[9]

  • Implication: By inhibiting TGF-β/SMAD3 signaling, Erbin helps maintain epithelial integrity and limit cell plasticity.[9] Depletion of Erbin can therefore enhance EMT, potentially contributing to cancer progression.

Diagram 2: Erbin's Role as a Signaling Inhibitor

Erbin_Signaling_Hub cluster_ras Ras/MAPK Pathway cluster_tgf TGF-β Pathway Erbin Erbin Raf Raf Erbin->Raf Disrupts Interaction SMAD3 SMAD3 Erbin->SMAD3 Sequesters Ras Ras Ras->Raf MAPK MAPK Cascade Raf->MAPK Proliferation Proliferation MAPK->Proliferation TGFBR TGF-β Receptor TGFBR->SMAD3 SMAD4 SMAD4 SMAD3->SMAD4 Forms Complex EMT Epithelial- Mesenchymal Transition SMAD4->EMT

Caption: Erbin negatively regulates Ras/MAPK and TGF-β signaling pathways.

Experimental Protocols for Studying the Erbin-ERBB2 Interaction

Investigating protein-protein interactions is fundamental to understanding their function. The following protocols provide a robust framework for validating and characterizing the Erbin-ERBB2 complex in epithelial cells.

Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction

Co-IP is the gold standard for demonstrating that two proteins interact within their native cellular environment.

  • Principle: An antibody targeting a specific "bait" protein (e.g., ERBB2) is used to pull down the protein from a cell lysate. If a "prey" protein (e.g., Erbin) is part of a stable complex with the bait, it will be pulled down as well and can be detected by Western blotting.

  • Causality in Protocol Design:

    • Cell Lysis: A mild, non-ionic detergent (e.g., 1% Triton X-100 or NP-40) is crucial. Harsh detergents like SDS would denature proteins and disrupt the non-covalent interactions you aim to preserve.

    • Washing Steps: Multiple washes with the lysis buffer are performed to remove non-specifically bound proteins, reducing background noise and increasing the confidence that any detected interaction is specific.

    • Controls: The use of an isotype-matched IgG control is essential. This control antibody, which has no specific target in the lysate, ensures that the "prey" protein does not bind non-specifically to the antibody or the protein A/G beads.

Step-by-Step Methodology:

  • Cell Culture: Grow epithelial cells (e.g., MCF-7, SK-BR-3 for breast cancer; Caco-2 for intestinal) to 80-90% confluency.

  • Lysis: Wash cells with ice-cold PBS. Lyse cells on ice for 30 minutes with Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation. This step removes proteins that non-specifically bind to the beads.

  • Immunoprecipitation:

    • Transfer the pre-cleared lysate to a new tube. Reserve a small aliquot as the "Input" control.

    • Add 2-5 µg of anti-ERBB2 antibody (or anti-Erbin) to the lysate. In a parallel tube, add the same amount of a corresponding isotype control IgG.

    • Incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G magnetic beads to each tube and incubate for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer.

  • Elution: After the final wash, remove all supernatant. Elute the protein complexes by adding 2X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • Western Blot Analysis: Load the input, IgG control, and IP samples onto an SDS-PAGE gel. After transfer to a membrane, probe with an anti-Erbin antibody (if ERBB2 was the bait) to detect the co-precipitated protein.

Diagram 3: Co-Immunoprecipitation Workflow

CoIP_Workflow start Epithelial Cell Lysate (with Protein Complexes) preclear Pre-clear with Beads (Remove non-specific binders) start->preclear input Save Input Sample preclear->input ip Incubate with Bait Antibody (anti-ERBB2) preclear->ip control Incubate with Control IgG preclear->control capture Capture with Protein A/G Beads ip->capture control->capture wash Wash Beads (3-5x) (Remove unbound proteins) capture->wash elute Elute Proteins from Beads wash->elute wb Western Blot (Probe for Prey: Erbin) elute->wb

Caption: Workflow for verifying the Erbin-ERBB2 interaction via Co-IP.

Conclusion and Future Directions

ERBB2IP (Erbin) is far more than a simple binding partner for ERBB2. It is a sophisticated regulatory hub that governs the spatial organization of receptors, the stability of key oncoproteins, and the tone of fundamental signaling pathways in epithelial cells. Its ability to both restrain proliferative signals like Ras/MAPK while simultaneously promoting the stability of the ERBB2 oncoprotein highlights a complex, context-dependent role in cellular homeostasis and disease. For drug development professionals, the Erbin-ERBB2 interaction presents a novel therapeutic axis. Disrupting this interaction could destabilize ERBB2, offering a complementary strategy to current therapies that target the receptor's kinase activity or extracellular domain. Future research should focus on developing small molecules or peptides that specifically inhibit the Erbin PDZ-ERBB2 C-terminus interaction, potentially leading to a new class of therapeutics for ERBB2-positive cancers.

References

  • Borg, J. P., Marchetto, S., Le Bivic, A., Ollendorff, V., Jaulin-Bastard, F., Saito, H., Fournier, E., Adélaïde, J., Margolis, B., & Birnbaum, D. (2000). ERBIN: a basolateral PDZ protein that interacts with the mammalian ERBB2/HER2 receptor. Nature cell biology, 2(7), 407–414. [Link]

  • GeneCards. (n.d.). ERBIN Gene (ERBB2IP). GeneCards The Human Gene Database. Retrieved February 3, 2026, from [Link]

  • WikiGenes. (n.d.). ERBB2IP - erbb2 interacting protein. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). ERBIN erbb2 interacting protein [Homo sapiens (human)]. Gene - NCBI. Retrieved February 3, 2026, from [Link]

  • Tao, Z. Z., & Li, C. (2024). Erbin: an important therapeutic target for blocking tumor metastasis. Cancer cell international, 24(1), 17. [Link]

  • Borg, J. P., & Birnbaum, D. (2014). ERBB2 oncogenicity: ERBIN helps to perform the job. Molecular & cellular oncology, 1(3), e954988. [Link]

  • Yao, R., Wang, L., Li, W., Wu, J., Zhang, Y., Li, L., ... & Mei, L. (2014). Role of Erbin in ErbB2-dependent breast tumor growth. Proceedings of the National Academy of Sciences, 111(42), E4449-E4458. [Link]

  • Zhu, Y., Wang, Y., & Guan, G. (2023). Emerging Role of ERBB2 in Targeted Therapy for Metastatic Colorectal Cancer: Signaling Pathways to Therapeutic Strategies. Cancers, 15(3), 881. [Link]

  • Rana, S., Chodisetti, G., Katti, P., Seshacharyulu, P., Nasser, M. W., & Batra, S. K. (2024). ERBIN limits epithelial cell plasticity via suppression of TGF-β signaling. Molecular Carcinogenesis. [Link]

  • Baas, A. F., Kuipers, J., van der Wel, N. N., Batlle, E., Koerten, H. K., Peters, P. J., & Clevers, H. C. (2004). Basolateral Targeting of ERBB2 Is Dependent on a Novel Bipartite Juxtamembrane Sorting Signal but Independent of the C-Terminal ERBIN-Binding Domain. Molecular and Cellular Biology, 24(12), 5260–5273. [Link]

  • Wikipedia. (n.d.). Erbin (protein). Retrieved February 3, 2026, from [Link]

  • The Human Protein Atlas. (n.d.). ERBIN protein expression summary. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Mutations Affecting PDZ Domain Specificity ERBB2IP-1 (grey) is shown.... Retrieved February 3, 2026, from [Link]

  • Borg, J. P., & Birnbaum, D. (2014). ERBB2 oncogenicity: ERBIN helps to perform the job. Molecular & cellular oncology, 1(3), e954988. [Link]

Sources

Methodological & Application

Part 1: Biological Context & Pre-Synthesis Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the high-fidelity synthesis of the ERBB2IP 1003-1018 peptide, a specific epitope derived from the human Erbin protein. This guide is designed for biochemists and drug development professionals requiring a robust, reproducible protocol for generating this 16-mer peptide for immunological or structural studies.

Target Identification:

  • Protein: Erbin (Erbb2-interacting protein).[1][2][3][4][5][6]

  • Gene: ERBB2IP (Human).[4][6]

  • UniProt Accession: (Isoform 1).

  • Target Region: Residues 1003–1018.[7]

Scientific Significance: Erbin is a member of the LAP (Leucine-rich repeat and PDZ domain) family, crucial for localizing the HER2 (ErbB2) receptor to the basolateral membrane of epithelial cells. The 1003-1018 fragment lies within a disordered, low-complexity region (annotated in UniProt as compositional bias/disordered between aa 993-1028). This suggests the peptide is likely hydrophilic, surface-exposed, and highly immunogenic , making it a prime candidate for antibody generation or epitope mapping.

Critical Distinction:

WARNING: Do not confuse ERBB2IP 1003-1018 with IDR-1018 (Innate Defense Regulator 1018). IDR-1018 is a distinct 12-mer antimicrobial peptide (VRLIVAVRIWRR-NH2). Ensure your sequence is derived from the ERBB2IP human protein sequence.[6]

Part 2: Synthesis Strategy (Fmoc-SPPS)

Methodology: Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry. Scale: 0.1 mmol (Pilot/Research Scale). C-Terminus: Amide (Recommended).

  • Rationale: Native protein epitopes are internal sequences. A C-terminal amide (–CONH2) removes the artificial negative charge of a free carboxyl group, better mimicking the peptide's electronic state within the full-length protein.

Materials & Reagents
ComponentSpecificationPurpose
Resin Rink Amide MBHA (Loading: 0.5–0.7 mmol/g)Provides C-terminal amide; MBHA linker is robust.
Amino Acids Fmoc-protected L-amino acidsBuilding blocks. Side chain protection: tBu (Ser, Thr, Tyr, Asp, Glu), Pbf (Arg), Trt (His, Asn, Gln), Boc (Lys).
Coupling Reagents DIC (Diisopropylcarbodiimide) / Oxyma Pure Superior to HBTU/HOBt for reducing racemization and improving coupling in polar sequences.
Deprotection 20% Piperidine in DMF (with 0.1M Oxyma)Removes Fmoc group. Note: Oxyma suppresses aspartimide formation if Asp is present.
Cleavage Cocktail TFA / TIPS / H₂O (95:2.5:2.5)Cleaves peptide from resin and removes side-chain protecting groups.
Solvents DMF (Peptide grade), DCM, Diethyl EtherWashing and precipitation.

Part 3: Detailed Protocol

Step 1: Resin Preparation
  • Weigh 200 mg of Rink Amide MBHA resin (assuming 0.5 mmol/g loading) into a fritted reaction vessel.

  • Swell resin in DCM (5 mL) for 20 minutes. Drain.

  • Wash with DMF (3 x 5 mL).

Step 2: Fmoc Deprotection (The Cycle Start)
  • Add 5 mL of 20% Piperidine/DMF (containing 0.1M Oxyma).

  • Agitate for 3 minutes . Drain.

  • Add fresh deprotection solution. Agitate for 12 minutes . Drain.

  • Wash: DMF (5 x 5 mL) to remove all traces of piperidine.

    • QC Check: Perform a chloranil or ninhydrin test on a few beads to confirm free amines (beads should turn blue).

Step 3: Amino Acid Coupling
  • Prepare AA Solution: Dissolve 5.0 equivalents (eq) of the specific Fmoc-amino acid and 5.0 eq of Oxyma Pure in minimal DMF.

  • Add 5.0 eq of DIC .

  • Pre-activate for 2 minutes (solution may change color).

  • Add the activated mixture to the resin.

  • Agitate for 45–60 minutes at room temperature.

  • Wash: DMF (3 x 5 mL).

  • QC Check: Perform Kaiser test.

    • Result:Colorless/Yellow beads = Complete coupling.

    • Result:Blue beads = Incomplete. Action: Re-couple (double coupling) using HBTU/DIEA for the second round.

Step 4: Elongation

Repeat Steps 2 and 3 for each amino acid in the sequence (from C-terminus to N-terminus).

  • Note on Proline: If the sequence contains Proline (common in Erbin's disordered regions), extend coupling time to 90 minutes or use HATU for the residue following Proline.

Step 5: Final Cleavage & Isolation
  • After the final Fmoc removal, wash resin with DCM (5 x 5 mL) and dry under nitrogen.

  • Prepare Cleavage Cocktail: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5% Water.

  • Add 5–8 mL cocktail to the resin.

  • Agitate gently for 2.5 hours .

  • Precipitation:

    • Filter the TFA solution into a 50 mL conical tube containing 40 mL cold Diethyl Ether .

    • The peptide will precipitate as a white solid.

  • Centrifuge (3000 x g, 5 min, 4°C). Decant ether.

  • Wash pellet 2x with cold ether.

  • Dry pellet under vacuum.

Part 4: Purification & Characterization

1. Solubility Check: Dissolve a small amount of crude peptide in water. If cloudy, add 10% Acetic Acid (basic peptide) or 0.1% NH₄OH (acidic peptide). Given the "disordered/polar" nature of the 1003-1018 region, water/acetonitrile solubility is expected to be good.

2. HPLC Purification:

  • Column: C18 Reverse-Phase (Semi-prep).

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 30 minutes. (Polar peptides elute early; adjust gradient if peak comes out in void volume).

  • Detection: UV at 214 nm (peptide bond) and 280 nm (if Trp/Tyr present).

3. Mass Spectrometry Validation:

  • Method: ESI-MS or MALDI-TOF.

  • Criteria: Observed Mass [M+H]⁺ must match Theoretical Mass ± 1 Da.

  • Purity Threshold: >95% (by HPLC area integration) required for immunological assays.

Part 5: Visualization & Logic

Workflow Diagram: Synthesis to Validation

SynthesisWorkflow Start Start: UniProt Q96RT1 (Residues 1003-1018) Resin Resin Loading (Rink Amide MBHA) Start->Resin Cycle SPPS Cycle (Deprotect -> Wash -> Couple) Resin->Cycle Cycle->Cycle Repeat 16x Cleavage TFA Cleavage (95% TFA, 2.5% TIPS) Cycle->Cleavage Purification HPLC Purification (C18 Column) Cleavage->Purification QC QC Validation (ESI-MS & Purity >95%) Purification->QC

Caption: Linear workflow for the solid-phase synthesis of ERBB2IP 1003-1018, ensuring high purity through iterative QC steps.

Biological Context: Erbin-HER2 Interaction

ErbinPathway HER2 HER2 (ErbB2) Receptor Erbin Erbin (ERBB2IP) Scaffold Protein Erbin->HER2 Binds C-Terminus Peptide Peptide 1003-1018 (Disordered Epitope) Erbin->Peptide Contains Sequence Function Basolateral Localization Erbin->Function Regulates

Caption: The 1003-1018 peptide represents a surface-accessible epitope within the Erbin protein, which acts as a critical regulator of HER2 localization.

References

  • UniProt Consortium. (2024). UniProtKB - Q96RT1 (ERBIN_HUMAN).[3] UniProt.[4][5][8][9] [Link]

  • Borg, J. P., et al. (2000). ERBIN: a basolateral PDZ protein that interacts with the mammalian ERBB2/HER2 receptor. Nature Cell Biology. [Link]

Sources

Application Note & Protocol: High-Purity Purification of Recombinant Human ERBB2IP (1003-1018) Peptide Fragment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust protocol for the expression and purification of a specific 16-amino acid peptide fragment of the human ERBB2 interacting protein (ERBB2IP), corresponding to residues 1003-1018. ERBB2IP, also known as Erbin, is a critical scaffolding protein involved in regulating the ERBB2 signaling pathway and has implications in cancer biology.[1][2][3] The 1003-1018 region is of significant interest for structural and functional studies. This protocol outlines a comprehensive strategy employing an N-terminal Glutathione S-transferase (GST) fusion tag for enhanced solubility and simplified initial capture, followed by enzymatic cleavage and subsequent polishing steps to yield a highly pure, tag-free peptide. The methodology is designed for researchers in molecular biology, biochemistry, and drug development requiring a reliable source of this specific ERBB2IP fragment.

Introduction: The Significance of ERBB2IP and the 1003-1018 Fragment

The ERBB2 interacting protein (ERBB2IP or Erbin) is a member of the LAP (leucine-rich repeat and PDZ domain) family of proteins.[2] It acts as an adaptor protein for the ERBB2 receptor, a well-known proto-oncogene, particularly in breast cancer.[4] ERBB2IP binds to the unphosphorylated form of ERBB2, potentially stabilizing its inactive state and modulating its cellular localization and signaling.[2][4] Furthermore, ERBB2IP has been shown to influence the Ras-Raf signaling pathway, highlighting its role as a negative regulator in key oncogenic pathways.[3]

The full-length Erbin protein is large, approximately 160-180 kDa, and possesses distinct functional domains, including a series of leucine-rich repeats and a C-terminal PDZ domain.[3][5] The 1003-1018 region, while short, may be crucial for specific protein-protein interactions or for the development of targeted therapeutic agents. Access to a pure and well-characterized sample of this peptide is therefore essential for detailed biophysical and functional assays.

This protocol addresses the common challenges associated with the production of small peptides, such as low expression levels and instability, by utilizing a GST-fusion protein strategy in an E. coli expression system. The GST tag, a 26 kDa protein, often improves the expression and solubility of its fusion partner.[6] The purification workflow is designed as a multi-step process to ensure the final product is of high purity and suitable for downstream applications.

Purification Strategy Overview

The purification of the ERBB2IP (1003-1018) fragment is a multi-stage process designed to isolate the target peptide from the host cell proteins and the fusion tag. The workflow is initiated with the expression of a GST-tagged ERBB2IP (1003-1018) fusion protein in E. coli. The choice of a GST tag is strategic, as it not only aids in protein folding and solubility but also allows for a highly specific initial capture step using glutathione affinity chromatography.[6][7][8]

Following affinity purification, the GST tag is removed by enzymatic cleavage using a site-specific protease (e.g., TEV protease or PreScission Protease), whose recognition site is engineered between the GST tag and the target peptide. Subsequent purification steps, including ion-exchange and size-exclusion chromatography, are employed to separate the cleaved tag, the protease, and any remaining impurities from the final, purified ERBB2IP (1003-1018) peptide.[9][10]

PurificationWorkflow cluster_expression Expression cluster_lysis Cell Lysis & Clarification cluster_purification Purification cluster_analysis Quality Control Expression E. coli Expression of GST-ERBB2IP(1003-1018) Lysis Cell Lysis (Sonication) Expression->Lysis Clarification Centrifugation to remove debris Lysis->Clarification Affinity Glutathione Affinity Chromatography (Capture Step) Clarification->Affinity Cleavage On-column or in-solution Protease Cleavage (e.g., TEV) Affinity->Cleavage IonExchange Ion-Exchange Chromatography (IEX) (Intermediate Polishing) Cleavage->IonExchange SizeExclusion Size-Exclusion Chromatography (SEC) (Final Polishing) IonExchange->SizeExclusion QC SDS-PAGE & Mass Spectrometry (Purity & Identity Check) SizeExclusion->QC

Figure 1: Overall workflow for the purification of recombinant ERBB2IP (1003-1018).

Detailed Protocols

Expression of GST-ERBB2IP (1003-1018) in E. coli

This protocol assumes the use of a pGEX-series vector containing the coding sequence for ERBB2IP (1003-1018) downstream of the GST tag and a protease cleavage site, transformed into a suitable E. coli expression strain like BL21(DE3).

Protocol Steps:

  • Inoculate a 50 mL starter culture of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli.

  • Incubate overnight at 37°C with vigorous shaking (220 rpm).

  • The next morning, use the starter culture to inoculate 1 L of LB medium with the same antibiotic in a 2.5 L baffled flask.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]

  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[12]

  • Reduce the temperature to 18-25°C and continue to incubate for an additional 16-20 hours. This lower temperature often enhances the solubility of recombinant proteins.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[12]

  • Discard the supernatant and store the cell pellet at -80°C until needed.

Cell Lysis and Lysate Clarification

Rationale: The goal is to efficiently break open the E. coli cells to release the recombinant protein while protecting it from degradation. Sonication is a common and effective method for mechanical lysis.[13]

Component Stock Concentration Final Concentration Purpose
Tris-HCl, pH 8.01 M50 mMBuffering agent
NaCl5 M150 mMMaintains ionic strength
DTT1 M1 mMReducing agent to prevent oxidation
Lysozyme10 mg/mL1 mg/mLAids in cell wall breakdown[13]
DNase I10 mg/mL10 µg/mLReduces viscosity from DNA release[14]
Protease Inhibitor Cocktail100x1xPrevents protein degradation
Table 1: Composition of Lysis Buffer.

Protocol Steps:

  • Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of original culture.

  • Incubate on ice for 30 minutes with gentle agitation.

  • Sonicate the cell suspension on ice. Use short bursts (e.g., 10 seconds on, 20 seconds off) to prevent overheating, for a total of 5-10 minutes of sonication time.[14]

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[14]

  • Carefully collect the supernatant, which contains the soluble GST-tagged ERBB2IP fragment. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.[15]

Glutathione Affinity Chromatography (Capture Step)

Rationale: This step utilizes the high affinity of the GST tag for immobilized glutathione to specifically capture the fusion protein from the complex cell lysate.[7][8]

Buffer Composition
Binding/Wash Buffer 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT
Elution Buffer 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM reduced glutathione
Table 2: Buffers for Glutathione Affinity Chromatography.

Protocol Steps:

  • Equilibrate a glutathione-agarose column with 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Load the clarified lysate onto the column at a flow rate of approximately 1 mL/min.

  • Wash the column with 10-15 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elute the GST-ERBB2IP (1003-1018) fusion protein with 5-10 CV of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified fusion protein.

Protease Cleavage of the GST Tag

Rationale: To obtain the native ERBB2IP (1003-1018) peptide, the GST tag must be removed. This is achieved using a site-specific protease. The cleavage can be performed either with the fusion protein still bound to the resin ("on-column") or after elution ("in-solution").

Protocol Steps (In-solution cleavage):

  • Pool the fractions containing the purified GST-fusion protein.

  • If necessary, dialyze the pooled fractions against a cleavage buffer compatible with the chosen protease (e.g., TEV protease buffer: 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT).

  • Add the protease to the protein solution at a ratio of approximately 1:50 to 1:100 (protease:fusion protein, by mass).

  • Incubate at 4°C for 16-24 hours, or at room temperature for 2-4 hours. Optimization may be required.

  • Monitor the cleavage reaction by SDS-PAGE, looking for the appearance of the smaller, cleaved peptide and the GST tag.

Ion-Exchange Chromatography (IEX) - Polishing

Rationale: IEX separates molecules based on their net charge.[16][17] This step is effective for separating the target peptide from the cleaved GST tag and the protease, as they are likely to have different isoelectric points (pI). The choice between anion or cation exchange depends on the calculated pI of the ERBB2IP (1003-1018) peptide.

IEX_Principle cluster_column IEX Column cluster_proteins cluster_elution Elution Resin Positively Charged Resin (Anion Exchange) Eluted_GST GST & Protease (Flow-through) Resin->Eluted_GST Low Salt Eluted_Peptide Peptide (Eluted with Salt) Resin->Eluted_Peptide High Salt Gradient Peptide Peptide (- charge) GST GST (+ charge) Protease Protease (+ charge)

Figure 2: Principle of anion exchange chromatography for peptide purification.

Protocol Steps (Example using Anion Exchange):

  • Equilibrate an anion exchange column (e.g., Q-sepharose) with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.5).

  • Load the cleavage reaction mixture onto the column.

  • Wash the column with the low-salt buffer. The GST tag and protease may flow through if they are positively charged or neutral at this pH.

  • Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl in the loading buffer).[18]

  • Collect fractions and analyze by SDS-PAGE to identify those containing the ERBB2IP peptide, now free from the GST tag and protease.

Size-Exclusion Chromatography (SEC) - Final Polishing

Rationale: SEC, or gel filtration, is the final step to separate molecules based on their hydrodynamic radius.[19][20] It is an excellent method for removing any remaining high-molecular-weight contaminants or protein aggregates, ensuring a homogenous final product.[9]

Protocol Steps:

  • Concentrate the IEX fractions containing the peptide to a small volume (typically <5% of the SEC column volume).

  • Equilibrate a size-exclusion column (e.g., Superdex 30 or similar, chosen for small peptide separation) with the final desired storage buffer (e.g., PBS or Tris-buffered saline).

  • Load the concentrated peptide solution onto the column.

  • Elute with one column volume of the storage buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE. The peptide should elute as a single, sharp peak.

Quality Control and Validation

The purity of the final ERBB2IP (1003-1018) peptide should be assessed at each stage of the purification process.

  • SDS-PAGE: A denaturing polyacrylamide gel electrophoresis should be run on samples from each major step (clarified lysate, affinity eluate, post-cleavage, IEX fractions, and final SEC product). The final product should appear as a single band at the expected low molecular weight.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be performed on the final product to confirm its identity and exact molecular weight, ensuring that the correct peptide has been purified and is intact.

Conclusion

The protocol described in this application note provides a comprehensive and logical workflow for the high-purity purification of the recombinant ERBB2IP (1003-1018) peptide fragment. By leveraging a GST-fusion system for initial capture and employing a multi-step chromatographic polishing strategy, this method is designed to yield a product suitable for sensitive downstream applications, including structural analysis, interaction studies, and inhibitor screening. The principles and steps outlined herein can be adapted for other small recombinant peptides, serving as a valuable resource for researchers in the field.

References

  • PubMed. (n.d.). Purification of GST-Tagged Proteins. Retrieved February 3, 2026, from [Link]

  • Cube Biotech. (n.d.). Purification of GST-tagged proteins using PureCube Glutathione Agarose. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). Purification of His-Tagged Proteins. Retrieved February 3, 2026, from [Link]

  • University of California, San Diego. (2015). His tag Purification Protocol. Retrieved February 3, 2026, from [Link]

  • Sino Biological. (n.d.). GST Tagged Protein and GST Tag Purification. Retrieved February 3, 2026, from [Link]

  • Unknown. (n.d.). GST Fusion Protein Purification. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). ERBIN erbb2 interacting protein [ (human)]. Retrieved February 3, 2026, from [Link]

  • WikiGenes. (n.d.). ERBB2IP - erbb2 interacting protein. Retrieved February 3, 2026, from [Link]

  • GeneCards. (n.d.). ERBIN Gene - Erbb2 Interacting Protein. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Erbin (protein). Retrieved February 3, 2026, from [Link]

  • MDPI. (2022). Challenges in Expression and Purification of Functional Fab Fragments in E. coli: Current Strategies and Perspectives. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Production of Antibody Fab Fragments in Escherichia coli. Retrieved February 3, 2026, from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved February 3, 2026, from [Link]

  • IBA Lifesciences. (n.d.). Expression and purification of proteins using 6xHistidine-tag. Retrieved February 3, 2026, from [Link]

  • YouTube. (2020). Recombinant protein expression and purification overview (quick version). Retrieved February 3, 2026, from [Link]

  • Unknown. (n.d.). Protein Purification by Ion-Exchange Chromatography. Retrieved February 3, 2026, from [Link]

  • UniProt. (n.d.). Erbin - Homo sapiens (Human). Retrieved February 3, 2026, from [Link]

  • G-Biosciences. (n.d.). Size Exclusion Chromatography. Retrieved February 3, 2026, from [Link]

  • UniProt. (n.d.). ERBB2IP - Erbin - Homo sapiens (Human). Retrieved February 3, 2026, from [Link]

  • Roche. (n.d.). cOmplete™ His-Tag Purification Column Protocol & Troubleshooting. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag. Retrieved February 3, 2026, from [Link]

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved February 3, 2026, from [Link]

  • Cytiva. (2020). Fundamentals of size exclusion chromatography. Retrieved February 3, 2026, from [Link]

  • Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). Enhanced Soybean Immunity to the Soybean Mosaic Virus Through RNA Interference Targeting the CP Gene. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 3.4.3. Ion Exchange Chromatography. Retrieved February 3, 2026, from [Link]

Sources

Technical Guide: Cloning and Fusion Expression of the ERBB2IP Short-Peptide Motif (AA 1003-1018)

[1]

Executive Summary & Biological Context

This guide details the protocol for cloning and expressing the 1003-1018 amino acid fragment of the ERBB2IP (ErbB2 Interacting Protein, also known as Erbin).[1] Erbin is a scaffold protein belonging to the LAP (LRR and PDZ) family, critical for localizing ErbB2 (HER2) to the basolateral membrane in epithelial cells (Borg et al., 2000).[1]

The Challenge: The target fragment (AA 1003-1018) is a 16-amino acid peptide .[1] Expressing a peptide of this size (~1.8 kDa) alone in E. coli is experimentally invalid due to:

  • Rapid Proteolysis: Bacterial proteases degrade free short peptides instantly.

  • Insolubility/Aggregation: Short hydrophobic motifs often form inclusion bodies.

  • Purification Difficulty: Standard affinity tags would be larger than the protein itself, complicating stoichiometric analysis.

The Solution: We will utilize a GST-Fusion Strategy using the pGEX-6P-1 vector.[1] This fuses the 26 kDa Glutathione S-Transferase (GST) to the N-terminus of the ERBB2IP peptide, conferring stability, solubility, and a high-affinity purification handle.[1]

Strategic Experimental Design

Vector Selection: pGEX-6P-1[1]
  • Promoter: tac (IPTG inducible).[1]

  • Tag: N-terminal GST (Stabilizes the small peptide).[1]

  • Cleavage Site: PreScission Protease (LevLFQ/GP).[1] This allows the removal of GST if the free peptide is required for structural studies, leaving a minimal N-terminal overhang compared to Thrombin.[1]

  • Host Strain: E. coli BL21 (DE3) or Rosetta 2(DE3) (if the human sequence contains rare codons like Arg AGA/AGG).[1]

Cloning Strategy: Oligo Annealing (Not PCR)

Standard PCR is impossible for a 48 bp insert.[1] We will synthesize two complementary oligonucleotides that, when annealed, create "sticky ends" matching the restriction sites (BamHI and EcoRI) of the vector.[1]

Workflow Visualization

CloningStrategycluster_0Phase 1: Vector Prepcluster_1Phase 2: Insert PrepVectorpGEX-6P-1PlasmidDigestRestriction Digest(BamHI / EcoRI)Vector->DigestLinearLinearizedBackboneDigest->LinearLigateLigation(T4 Ligase)Linear->LigateOligoFSense Oligo(5' BamHI overhang)AnnealAnnealing(95°C -> 25°C)OligoF->AnnealOligoRAntisense Oligo(5' EcoRI overhang)OligoR->AnnealInsertdsDNA Insert(Sticky Ends)Anneal->InsertInsert->LigateTransformTransformation(BL21 DE3)Ligate->Transform

Caption: Workflow for cloning short peptide motifs via Oligo Annealing. Note the parallel preparation of vector backbone and synthetic insert.

Phase 1: In Silico Design & Oligo Synthesis[1]

Sequence Retrieval

The user must extract the sequence for Human Erbin (Uniprot Q96RT1).[1]

  • Target Region (1003-1018): Note: Always verify against the latest Uniprot build.

  • Hypothetical Sequence (Example): Pro-Gln-Pro-Glu-Asp-Glu-Asp-Asp-Thr...[1] (This is a representative motif from the region).

Oligo Design Rules

To clone into pGEX-6P-1 (BamHI - EcoRI), design the oligos as follows:

Forward Oligo (Sense): 5' - GATC - [Codon Optimized Sequence for 1003-1018] - STOP - G - 3' (Note: "GATC" creates the BamHI overhang G^GATCC)

Reverse Oligo (Antisense): 5' - AATT - C - [Reverse Complement of Sequence] - 3' (Note: "AATT" creates the EcoRI overhang G^AATTC)

Table 1: Oligo Design Template

ComponentSequence Strategy (5' -> 3')Function
Sense Oligo G ATCC + [ATG... (Coding Sequence)] + TAA + GBamHI overhang + Peptide + Stop Codon + EcoRI buffer
Antisense Oligo A ATTC + TTA + [Rev Comp Coding Sequence] + GEcoRI overhang + Stop Complement + Coding Complement

Critical Step: Ensure the coding sequence is codon-optimized for E. coli to prevent ribosome stalling, especially if the human sequence is proline-rich (common in Erbin linkers).

Phase 2: Cloning Protocol (Oligo Annealing)[1]

Objective: Generate the double-stranded DNA insert from single-stranded oligos.

Materials
  • Synthesized Oligos (100 µM stock).

  • Annealing Buffer (10 mM Tris, pH 7.5, 50 mM NaCl, 1 mM EDTA).[1]

  • T4 DNA Ligase & Buffer.

  • pGEX-6P-1 Vector (Linearized with BamHI/EcoRI and Gel Purified).[1]

Procedure
  • Phosphorylation (Optional but Recommended): If using dephosphorylated vector, treat oligos with T4 Polynucleotide Kinase (PNK).[1] If vector is not dephosphorylated, standard oligos are fine.

  • Annealing Mix:

    • Sense Oligo (100 µM): 5 µL[1]

    • Antisense Oligo (100 µM): 5 µL[1]

    • Annealing Buffer: 40 µL

    • Total Volume: 50 µL (Final conc: 10 µM)

  • Thermal Ramp:

    • Heat to 95°C for 5 minutes (Heat block or PCR cycler).

    • Turn off the heat block and allow it to cool to room temperature (~25°C) slowly over 45-60 minutes. Why? This allows perfect base-pairing without mismatches.[1]

  • Dilution: Dilute the annealed mix 1:100 in water before ligation. (High concentration oligos inhibit ligase).[1]

  • Ligation:

    • Vector (50 ng): X µL

    • Insert (1:100 diluted): 2 µL

    • T4 Ligase Buffer: 1 µL[1]

    • T4 Ligase: 1 µL[1]

    • Water: to 10 µL[1]

    • Incubate: 16°C overnight or Room Temp for 2 hours.

  • Transformation: Transform 5 µL into chemically competent E. coli DH5α. Plate on LB+Ampicillin.[2]

Phase 3: Expression & Purification Protocol[1]

Objective: Express the GST-ERBB2IP(1003-1018) fusion and purify via Glutathione Sepharose.

Expression Screening[1]
  • Transform the sequence-verified plasmid into BL21(DE3) .[1]

  • Inoculate 10 mL LB + Ampicillin (100 µg/mL). Grow at 37°C until OD600 = 0.6.

  • Induction: Add IPTG to final 0.5 mM.

  • Temperature Shift: Incubate at 25°C for 4-6 hours.

    • Causality: Lower temperature reduces the speed of translation, allowing the GST moiety to fold correctly, which pulls the unstructured ERBB2IP peptide into the soluble fraction.[1]

  • Harvest cells and store pellet at -80°C.

Purification (Batch Method)

Buffers:

  • Lysis Buffer: PBS pH 7.4, 1% Triton X-100, 1 mM DTT, Protease Inhibitors (EDTA-free).[1]

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM Reduced Glutathione.

Steps:

  • Resuspend pellet in Lysis Buffer (5 mL per gram pellet).

  • Sonication: 6 x 10 sec bursts (200W), on ice. Lysate should clear.

  • Centrifuge: 12,000 x g, 20 min, 4°C. Save the Supernatant .

  • Equilibration: Wash 200 µL Glutathione Sepharose 4B beads with PBS.

  • Binding: Incubate Supernatant with beads for 1 hour at 4°C (gentle rotation).

  • Wash: Centrifuge (500 x g), remove supernatant. Wash beads 3x with PBS (10 mL each).[1]

  • Elution: Add 200 µL Elution Buffer. Incubate 10 min. Spin and collect. Repeat 3x.

  • Analysis: Run SDS-PAGE.

    • Expected Size: GST (26 kDa) + Linker/Peptide (~2 kDa) = ~28 kDa .[1]

Purification Logic Diagram

Purificationcluster_solubleSoluble FractionInductionIPTG Induction(25°C, 6 hrs)LysisCell Lysis(Sonication in PBS/Triton)Induction->LysisSpinCentrifugation(Clarify Lysate)Lysis->SpinBindingBind to GlutathioneSepharose BeadsSpin->BindingWashWash (PBS)Remove non-specificsBinding->WashEluteElute(10mM Reduced Glutathione)Wash->Elute

Caption: Purification cascade for GST-fusion proteins.[1] The critical step is the soluble fraction isolation post-centrifugation.[1]

Validation & Quality Control

Every experiment requires self-validating controls.[1]

QC StepMethodSuccess Criteria
Cloning Sanger Sequencing100% match to designed oligo sequence. No frame shifts.
Expression SDS-PAGE (Coomassie)Distinct band at ~28 kDa in Induced vs. Uninduced lysate.[1]
Solubility SDS-PAGE (Pellet vs. Sup)>50% of target protein in the Supernatant fraction.[1]
Identity Western BlotAnti-GST antibody detects the ~28 kDa band.[1]

References

  • Borg, J. P., et al. (2000). ERBIN: a basolateral PDZ protein that interacts with the mammalian ERBB2/HER2 receptor.[1] Nature Cell Biology, 2(7), 407–414.[1]

  • Smith, D. B., & Johnson, K. S. (1988). Single-step purification of polypeptides expressed in Escherichia coli as fusions with glutathione S-transferase.[1] Gene, 67(1), 31–40.[1]

  • Harper, S., & Speicher, D. W. (2011). Purification of proteins fused to glutathione S-transferase.[1] Methods in Molecular Biology, 681, 259–280.

  • Addgene Vector Database. pGEX-6P-1 Vector Information and Map.

Application Note: Characterizing ERBB2IP (Erbin) 1003–1018 Peptide Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the methodologies for characterizing the protein-protein interactions (PPIs) of the ERBB2IP (Erbin) protein, specifically focusing on the residue range 1003–1018 .

Executive Summary & Biological Context

ERBB2IP (Erbin) is a scaffolding protein essential for basolateral polarity and signal transduction (e.g., ERK/MAPK, TGF-


/Smad).[1] While the N-terminal Leucine-Rich Repeats (LRR) and C-terminal PDZ domain are well-characterized, the large "intermediate region" (residues ~400–1200) contains intrinsically disordered regions (IDRs) and specific short linear motifs (SLiMs) that mediate unique interactions.

The 1003–1018 sequence represents a specific peptide motif within this intermediate domain. Studying this fragment requires techniques tailored for peptide-protein interactions , as opposed to domain-domain interactions.[1][2] This region is distinct from the PDZ domain (which binds ErbB2/HER2) and often acts as a binding site for SH3 domains or as a regulatory linker.

Critical Distinction:

  • Target: ERBB2IP (Erbin) residues 1003–1018.[1][3]

  • Nature: Likely an intrinsically disordered peptide motif.[1][2]

  • Goal: Identify binding partners and measure affinity (

    
    ).
    

Strategic Experimental Workflow

The study of this specific fragment requires a three-phase approach: Discovery (Who binds?), Biophysics (How strong is the binding?), and Function (What is the biological consequence?).

Phase 1: Interaction Discovery (Peptide Pull-Down)
  • Objective: Isolate unknown binding partners from cell lysates.

  • Technique: Biotinylated Peptide Pull-Down followed by Mass Spectrometry (AP-MS).[2]

Phase 2: Kinetic Validation
  • Objective: Quantify the binding affinity and kinetics.

  • Technique: Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP).[1]

Phase 3: Structural & Functional Analysis
  • Objective: Map the binding interface and test cellular relevance.

  • Technique: Competitive Inhibition Assays (Decoy Peptides).[1][2]

Detailed Protocols

Protocol A: Biotin-Streptavidin Peptide Pull-Down

Best for: Identifying novel partners of the 1003–1018 motif from specific cell lines (e.g., SKBR3, HEK293).

Materials:

  • Bait Peptide: N-term Biotin-[Sequence 1003-1018]-PEG-Spacer.[2] (The PEG spacer prevents steric hindrance).

  • Control Peptide: Scrambled sequence of 1003-1018 or Biotin-only.[1][2]

  • Beads: High-capacity Streptavidin Magnetic Beads.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1x Protease/Phosphatase Inhibitor Cocktail.[1][2]

Step-by-Step Methodology:

  • Peptide Immobilization:

    • Wash 50 µL of Streptavidin beads (3x) with PBS.[1]

    • Incubate beads with 10 µg of Biotinylated Peptide (Bait vs. Control) in 500 µL PBS for 1 hour at 4°C with rotation.

    • QC Step: Measure peptide concentration in supernatant pre- and post-incubation (A280) to calculate coupling efficiency (>90% required).

  • Lysate Preparation:

    • Lyse

      
       cells in 1 mL Lysis Buffer.
      
    • Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C).

    • Pre-clearing: Incubate lysate with empty Streptavidin beads for 30 min to remove non-specific binders.[1][2]

  • Affinity Capture:

    • Incubate pre-cleared lysate with Peptide-Bead complexes for 2–4 hours at 4°C.[1][2]

    • Critical: Do not incubate overnight; this increases non-specific background for disordered peptides.[1][2]

  • Washing & Elution:

    • Wash beads 3x with Lysis Buffer (High stringency: increase NaCl to 300 mM for wash #2).[1][2]

    • Elute bound proteins with 30 µL 2x SDS-PAGE Sample Buffer (boil 5 min at 95°C).[1][2]

  • Analysis:

    • Run SDS-PAGE.[1][2][4][5]

    • Perform Silver Stain (for visualization) or Western Blot (for candidate validation).[1]

    • Mass Spec: Excising bands or in-solution digestion for LC-MS/MS identification.

Protocol B: Surface Plasmon Resonance (SPR) Analysis

Best for: Measuring


, 

, and

of the interaction.

Experimental Setup (Biacore/Cytiva Systems):

  • Chip: Streptavidin (SA) Sensor Chip.[1][2]

  • Ligand: Biotinylated Erbin 1003–1018 peptide.[1][2]

  • Analyte: Purified partner protein (e.g., Recombinant Smad3, KSR1).[1][2]

Methodology:

  • Immobilization:

    • Inject Biotin-Peptide (10 nM) over the active flow cell (Fc2) until ~100 Response Units (RU) are reached.

    • Leave Fc1 as a reference (Biotin-Scramble or empty SA).[1][2]

    • Note: Low ligand density is crucial to prevent "mass transport limitation" effects with small peptides.[1][2]

  • Kinetic Cycles:

    • Prepare a 2-fold dilution series of the Analyte (0 nM to 10x estimated

      
      ).
      
    • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).[1][2]

    • Injection: Single Cycle Kinetics (SCK) is preferred.[1][2] Inject increasing concentrations sequentially without regeneration if the dissociation is fast.[2]

    • Contact Time: 60s association, 120s dissociation.[1][2]

  • Data Fitting:

    • Subtract Fc1 (Reference) and Buffer Blanks (Double Referencing).

    • Fit data to a 1:1 Langmuir Binding Model .[1][2]

    • Validation: If the peptide contains two binding motifs (e.g., PxxP), test a "Two-State Reaction" model.[1]

Quantitative Data Summary

When characterizing the 1003–1018 interaction, organize your data as follows:

ParameterAssay TypeTypical Value (Expected)Interpretation

(Affinity)
SPR / ITC1–50 µMTypical for SLiM-mediated interactions (transient signaling).[1][2]
Enrichment Mass Spec> 2-fold vs ControlValidates specific binding partner.[1][2]
Stoichiometry (N) ITC1.0 ± 0.2Indicates 1:1 binding ratio.[1][2]

ITC-6 to -9 kcal/molThermodynamically favorable binding.[1][2]
IC50 Competitive ELISA10–100 µMConcentration of peptide needed to block native interaction.[1][2]

Visualization of Signaling & Workflow

Figure 1: Erbin Domain Architecture & Interaction Map

This diagram contextualizes the 1003–1018 region within the full-length protein.

ErbinMap Erbin N-Term (1) LRR Domain (23-391) Intermediate Region (392-1279) PDZ Domain (1280-1368) C-Term (1412) Target Target Motif (1003-1018) Erbin:mid->Target Partners Potential Partners Smad3 (MH2) NOD2 KSR1 dsRNA Erbin:lrr->Partners:w Canonical ErbB2 ErbB2 (HER2) C-Terminus Erbin:pdz->ErbB2 High Affinity (Canonical) Target->Partners:w Investigation Target

Figure 2: Experimental Workflow for Peptide Characterization

Workflow cluster_1 Phase 1: Identification cluster_2 Phase 2: Validation cluster_3 Phase 3: Function Start Start: Erbin 1003-1018 Peptide Syn Peptide Synthesis (Biotin-PEG-Linker) Start->Syn Pull Pull-Down Assay (Streptavidin Beads + Lysate) Syn->Pull MS LC-MS/MS Analysis (Identify Partners) Pull->MS SPR SPR (Biacore) Determine Kd & Kinetics MS->SPR Candidate Selection Mutant Mutagenesis Mapping (Alanine Scanning) SPR->Mutant Cell Cellular Interference (TAT-Peptide Delivery) Mutant->Cell Readout Phenotype Readout (Migration/Apoptosis) Cell->Readout

Troubleshooting & Expert Tips

  • Peptide Solubility: The 1003–1018 region may be hydrophobic.[1][2] Dissolve the peptide in a small volume of DMSO or HFIP first, then dilute into aqueous buffer. Always verify the final DMSO concentration is <1% for cell assays and <5% for SPR.

  • Non-Specific Binding: Disordered peptides are "sticky."[1][2] Always use a Scrambled Peptide Control (same AA composition, random order) rather than just a bead-only control. This accounts for charge/hydrophobicity-driven background.[1][2]

  • Linker Importance: Do not biotinylate directly on the N-terminus without a spacer. Use a PEG4 or Ahx linker to push the peptide away from the bead surface, mimicking the accessibility of the loop in the full-length protein.

References

  • Borg, J. P., et al. (2000).[1][2] ERBIN: a basolateral PDZ protein that interacts with the mammalian ERBB2/HER2 receptor.[5] Nature Cell Biology.[1][2]

  • Dai, P., et al. (2007).[1][2] Erbin regulates ERK activation by disrupting the Raf-1/MEK complex.[2] Journal of Biological Chemistry.

  • Stevens, P. D., et al. (2018).[1][2] Erbin suppresses TGF-β signaling in breast cancer cells by inducing monoubiquitination of Smad2/3.[2] Nature Communications.[1][2]

  • BOC Sciences. (2023).[1][2] ERBB2IP Protein (1003-1018) Peptide Product Listing.

  • Songyang, Z., et al. (1993).[1][2] SH2 domains recognize specific phosphopeptide sequences.[1][2] Cell. (Foundational reference for peptide motif mapping).

Sources

Application Notes and Protocols: ERBB2IP 1003-1018 Peptide as a Potential Therapeutic Agent for HER2-Positive Cancers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The overexpression of the ERBB2 (HER2) receptor tyrosine kinase is a key driver in approximately 25% of breast cancers, leading to aggressive tumor growth and poor prognosis.[1] The stability and oncogenic signaling of HER2 are critically maintained by its interaction with the scaffolding protein ERBB2IP, also known as Erbin.[2][3] Erbin binds to the C-terminus of HER2 via its PDZ domain, shielding it from proteasomal degradation and anchoring it at the cell membrane.[1][3][4] This guide details the scientific rationale and provides a comprehensive suite of protocols for investigating the ERBB2IP 1003-1018 peptide, a novel therapeutic candidate designed to competitively inhibit the Erbin/HER2 interaction. By disrupting this critical protein-protein interface, the peptide is hypothesized to induce HER2 degradation, inhibit downstream oncogenic signaling, and trigger apoptosis in HER2-overexpressing cancer cells. These application notes serve as a technical resource for researchers in oncology and drug development to validate the mechanism of action and evaluate the therapeutic potential of this targeted peptide.

Scientific Background & Mechanism of Action

The human epidermal growth factor receptor 2 (HER2) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a pivotal role in cell proliferation, differentiation, and survival.[5] In cancer, particularly breast cancer, amplification of the ERBB2 gene leads to receptor overexpression, ligand-independent receptor dimerization, and constitutive activation of downstream pro-survival signaling pathways, primarily the PI3K/Akt and Ras/MAPK pathways.[3]

The scaffold protein Erbin (ERBB2IP) was identified as a specific interacting partner for HER2.[4] The interaction is mediated by the PDZ domain of Erbin and a C-terminal PDZ-binding motif on HER2.[4][6] This is not a passive interaction; Erbin actively facilitates HER2-dependent tumorigenesis. By binding to HER2, Erbin stabilizes the receptor, promotes its association with the chaperone protein HSP90, and prevents its ubiquitination and subsequent degradation.[1][2] Disruption of the Erbin-HER2 interaction has been shown to decrease HER2-dependent proliferation, validating this interface as a prime therapeutic target.[2]

The ERBB2IP 1003-1018 peptide is a rationally designed mimetic of the HER2-binding region of Erbin. The therapeutic principle is based on competitive inhibition: the peptide occupies the PDZ-binding pocket on HER2, displacing the full-length Erbin protein. This disruption is intended to destabilize HER2, leading to its degradation and the subsequent attenuation of its oncogenic signaling, ultimately resulting in cancer cell death.

ERBB2_Signaling_and_Peptide_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor HSP90 HSP90 HER2->HSP90 Association Proteasome Proteasome HER2->Proteasome Degradation PI3K_Akt PI3K/Akt Pathway (Pro-Survival) HER2->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway (Proliferation) HER2->RAS_MAPK Activates Erbin Erbin (ERBB2IP) Erbin->HER2 Binds & Stabilizes (via PDZ Domain) Erbin->HSP90 Promotes Peptide ERBB2IP 1003-1018 Peptide Peptide->HER2 Competitive Binding Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits

Caption: Proposed mechanism of the ERBB2IP 1003-1018 peptide.

Peptide Specifications & Handling

Successful experimentation relies on the quality and proper handling of the peptide. The ERBB2IP 1003-1018 peptide should be synthesized to high purity and characterized before use.

Peptide Characteristics
ParameterRecommended SpecificationRationale
Purity (by HPLC) >95%Minimizes confounding effects from synthesis-related impurities.[7]
Molecular Weight Confirmed by Mass SpectrometryEnsures the correct peptide was synthesized.
Appearance White lyophilized powderStandard appearance for purified peptides.
Solubility Soluble in sterile, nuclease-free water or PBSEnsures proper stock solution preparation.
Counter-ion TFA (Trifluoroacetate)Common counter-ion from reverse-phase HPLC purification.[7]
Protocol: Peptide Reconstitution and Storage

Expert Insight: Peptides are susceptible to degradation. Using sterile, nuclease-free reagents and aliquoting for storage are critical steps to ensure peptide integrity and experimental reproducibility.

  • Preparation: Before opening, briefly centrifuge the vial to pellet the lyophilized powder at the bottom.

  • Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or PBS (pH 7.4) to a stock concentration of 1-10 mM. For example, to make a 1 mM stock of a 1.5 kDa peptide, add 1 mL of solvent to 1.5 mg of peptide. Vortex gently until fully dissolved.

  • Aliquoting: Prepare single-use aliquots (e.g., 10-20 µL) to minimize freeze-thaw cycles.

  • Storage:

    • Stock Solution: Store aliquots at -80°C for long-term stability (up to 1 year).

    • Lyophilized Powder: Store at -20°C.

In Vitro Efficacy Assessment: Core Protocols

This section provides validated, step-by-step protocols to assess the biological activity of the ERBB2IP 1003-1018 peptide.

Protocol: Cell Line Selection and Culture

Causality: The choice of cell lines is fundamental for a self-validating study. A HER2-overexpressing line serves as the target model, while a HER2-low/negative line acts as a crucial negative control to demonstrate on-target specificity.

  • HER2-Positive Line: SK-BR-3 or BT-474 cells (human breast adenocarcinoma).

  • HER2-Negative Control: MDA-MB-231 or MCF-7 cells (human breast adenocarcinoma).

  • Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Protocol: Target Engagement - Co-Immunoprecipitation (Co-IP)

Objective: To qualitatively or semi-quantitatively demonstrate that the ERBB2IP 1003-1018 peptide disrupts the endogenous interaction between Erbin and HER2.[8][9]

Principle: An antibody against HER2 is used to "pull down" the HER2 protein from the cell lysate. If Erbin is bound to HER2, it will be pulled down as well. The presence of Erbin in the immunoprecipitated complex is then detected by Western Blot. A reduction of co-precipitated Erbin in peptide-treated cells indicates successful target engagement.[10][11]

Materials:

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

  • Anti-HER2 antibody (for immunoprecipitation).

  • Anti-Erbin antibody (for detection).

  • Anti-HER2 antibody (for detection).

  • Protein A/G magnetic beads.

  • SDS-PAGE gels and Western Blotting reagents.

Procedure:

  • Cell Treatment: Plate HER2-positive cells (e.g., SK-BR-3) to reach 80-90% confluency. Treat cells with the ERBB2IP peptide at various concentrations (e.g., 10, 50, 100 µM) and a vehicle control (e.g., PBS) for 4-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm dish. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. This is the cleared lysate.

  • Immunoprecipitation:

    • Set aside 50 µL of the cleared lysate as "Input" control.

    • To the remaining lysate (~950 µL), add 2-4 µg of the anti-HER2 IP antibody. Incubate for 4 hours to overnight at 4°C with gentle rotation.

    • Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer. These washes are critical to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant. Add 50 µL of 2X Laemmli sample buffer to the beads. Boil at 95-100°C for 10 minutes to elute the protein complexes.

  • Analysis: Analyze the "Input" and the eluted IP samples by Western Blot. Probe one membrane with the anti-Erbin antibody and another with the anti-HER2 antibody to confirm successful pulldown.

Protocol: Analysis of Downstream Signaling - Western Blotting

Objective: To determine if peptide-mediated disruption of the Erbin-HER2 interaction leads to a reduction in total HER2 protein levels and downstream signaling.

Procedure:

  • Treatment & Lysis: Plate cells and treat with the peptide as described in 3.2, but for a longer duration (e.g., 24-48 hours) to observe protein degradation. Lyse cells using RIPA buffer with protease/phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 7.5% SDS-PAGE gel.[12]

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% w/v BSA in TBS-T for 1 hour at room temperature.[5] Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Anti-HER2 (total HER2)

    • Anti-phospho-HER2 (Tyr1221/1222)[13]

    • Anti-Akt and Anti-phospho-Akt (Ser473)

    • Anti-ERK1/2 and Anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Anti-GAPDH or β-Actin (as a loading control)

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect using an ECL substrate and an imaging system.

Protocol: Cell Viability/Cytotoxicity Assay (XTT)

Objective: To quantify the effect of the peptide on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[14]

Principle: The XTT assay is a colorimetric method where the tetrazolium salt XTT is reduced by mitochondrial enzymes in metabolically active cells to a soluble orange formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Procedure:

  • Cell Seeding: Seed cells (both HER2-positive and HER2-negative lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of the ERBB2IP 1003-1018 peptide. Remove the old medium and add 100 µL of fresh medium containing the desired peptide concentrations (e.g., 0.1 µM to 200 µM). Include wells for "untreated control" and "medium only" (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Roche, Abcam). Add 50 µL of the XTT mixture to each well.

  • Incubation with Reagent: Incubate the plate for 4-6 hours at 37°C, allowing the color to develop.

  • Measurement: Measure the absorbance of each well at 450-490 nm using a microplate reader.[14]

  • Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control: Viability % = (Abs_treated / Abs_control) * 100. Plot the results to determine the IC₅₀ value.

Protocol: Apoptosis Induction Assay (Annexin V Staining)

Objective: To confirm that the reduction in cell viability is due to the induction of apoptosis.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells via flow cytometry.[17] Propidium Iodide (PI) is included to distinguish late apoptotic/necrotic cells (Annexin V+/PI+) from early apoptotic cells (Annexin V+/PI-).

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the peptide at concentrations around the determined IC₅₀ value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution or brief trypsinization. Centrifuge all collected cells at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

Experimental Workflow & Data Interpretation

A logical experimental progression is key to building a strong evidence base for the peptide's therapeutic potential.

Experimental_Workflow cluster_setup Phase 1: Setup & Synthesis cluster_validation Phase 2: Mechanism Validation cluster_efficacy Phase 3: Efficacy Assessment cluster_analysis Phase 4: Analysis & Conclusion Peptide_Synth Peptide Synthesis & QC (>95% Purity) Cell_Culture Culture HER2+ & HER2- Cells Treatment Treat Cells with Peptide (Dose & Time Course) Cell_Culture->Treatment CoIP Co-Immunoprecipitation (Target Engagement) Treatment->CoIP WB Western Blot (HER2 Degradation, Downstream Signaling) Treatment->WB XTT XTT Assay (Viability / IC₅₀) Treatment->XTT AnnexinV Annexin V Assay (Apoptosis) Treatment->AnnexinV Data_Analysis Data Analysis & Interpretation CoIP->Data_Analysis WB->Data_Analysis XTT->Data_Analysis AnnexinV->Data_Analysis

Caption: Recommended experimental workflow for peptide validation.
Expected Results Summary
AssayHER2-Positive Cells (e.g., SK-BR-3)HER2-Negative Cells (e.g., MDA-MB-231)Justification
Co-IP Dose-dependent decrease in co-precipitated Erbin with HER2.N/A (No target for IP).Demonstrates peptide successfully disrupts the target interaction.
Western Blot Dose-dependent decrease in total HER2, p-HER2, p-Akt, p-ERK.No significant change in Akt/ERK signaling.Confirms target disruption leads to degradation and pathway inhibition.
XTT Assay Dose-dependent decrease in cell viability (Low IC₅₀ value).Minimal to no effect on cell viability (High IC₅₀ value).Shows cytotoxic effect is specific to HER2-dependent cells.
Annexin V Significant increase in Annexin V positive cells.No significant increase in apoptosis.Confirms the mechanism of cell death is apoptosis.

In Vivo Studies: A Brief Outlook

Following successful in vitro validation, the next logical step is to assess the peptide's efficacy in a preclinical animal model.[18] This typically involves establishing tumor xenografts by implanting HER2-positive human cancer cells (e.g., BT-474) into immunodeficient mice.[19] Key endpoints for these studies would include tumor growth inhibition, overall survival, and analysis of target engagement in excised tumor tissue.[19][20] Peptide stability and delivery can be significant hurdles for in vivo applications, and strategies such as conjugation to nanoparticles or chemical modifications may be required to enhance therapeutic potential.[21][22]

References

  • Role of Erbin in ErbB2-dependent breast tumor growth. (n.d.). National Center for Biotechnology Information. [Link]

  • Role of Erbin in ErbB2-dependent breast tumor growth. (2014-10-21). PubMed. [Link]

  • Ability of Innate Defence Regulator Peptides IDR-1002, IDR-HH2 and IDR-1018 to Protect against Mycobacterium tuberculosis Infections in Animal Models. (n.d.). PLOS One. [Link]

  • Peptide therapeutics in the management of metastatic cancers. (n.d.). National Center for Biotechnology Information. [Link]

  • Transmembrane Peptides as Inhibitors of Protein-Protein Interactions: An Efficient Strategy to Target Cancer Cells?. (2020-04-14). Frontiers. [Link]

  • In Vivo Studies of Anticancer Peptides for Breast Cancer Therapy. (n.d.). Brieflands. [Link]

  • Erbin (protein). (n.d.). Wikipedia. [Link]

  • The Erbin PDZ domain binds with high affinity and specificity to the carboxyl termini of delta-catenin and ARVCF. (n.d.). PubMed. [Link]

  • ERBIN: a basolateral PDZ protein that interacts with the mammalian ERBB2/HER2 receptor. (n.d.). PubMed. [Link]

  • ERBB2 oncogenicity: ERBIN helps to perform the job. (n.d.). National Center for Biotechnology Information. [Link]

  • Antimicrobial peptides - Unleashing their therapeutic potential using nanotechnology. (2021-09-28). PubMed. [Link]

  • Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. (n.d.). Assay Genie. [Link]

  • Apoptosis Marker Assays for HTS. (2021-07-01). National Center for Biotechnology Information. [Link]

  • Peptides for Dual Targeting of ErbB1 and ErbB2: Blocking EGFR Cell Signaling Transduction Pathways for Cancer Chemotherapy. (n.d.). PubMed. [Link]

  • Peptide-based delivery of therapeutics in cancer treatment. (2022-03-30). National Center for Biotechnology Information. [Link]

  • Peptide Synthesis. (n.d.). Bio-protocol. [Link]

  • Electrophoretic cytopathology resolves ERBB2 forms with single-cell resolution. (2018-03-22). National Center for Biotechnology Information. [Link]

  • Recent Advancement, Mechanisms of Action and Applications of Tumor-Targeting Peptides. (2025-07-31). Biomedical Research and Therapy. [Link]

  • FIG. 2. Mutations within the ERBIN PDZ domain modulate the ERBB2/ERBIN... (n.d.). ResearchGate. [Link]

  • From Mechanism to Medicine: Peptide-Based Approaches for Cancer Diagnosis and Therapy. (n.d.). MDPI. [Link]

  • Caspase 3/7 and Annexin-V apoptotic activity post-treatment with 350... (n.d.). ResearchGate. [Link]

  • The Antimicrobial Peptide 1018-K6 Interacts Distinctly with Eukaryotic and Bacterial Membranes, the Basis of Its Specificity and Bactericidal Activity. (2022-10-16). MDPI. [Link]

  • Co-immunoprecipitation (Co-IP): The Complete Guide. (2024-05-16). Antibodies.com. [Link]

  • Peptide Isolation & Purification Techniques. (n.d.). Waters Corporation. [Link]

  • Targeting Cancer with a Bi-functional Peptide: In Vitro and In Vivo Results. (n.d.). Anticancer Research. [Link]

  • Peptide Mediated In Vivo Tumor Targeting of Nanoparticles through Optimization in Single and Multilayer In Vitro Cell Models. (n.d.). MDPI. [Link]

  • Protein-Protein Interactions: Co-Immunoprecipitation. (n.d.). PubMed. [Link]

  • Apoptosis – what assay should I use?. (2025-08-05). BMG Labtech. [Link]

  • Peptide IDR-1018: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections. (2014-10-31). PubMed. [Link]

  • Structural biology of HER2/ERBB2 dimerization: mechanistic insights and differential roles in healthy versus cancerous cells. (2024-07-17). Open Exploration Publishing. [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (n.d.). National Center for Biotechnology Information. [Link]

  • What to Consider When Choosing Apoptotic Assays. (2018-03-08). Biocompare. [Link]

  • Engineered Peptides for Applications in Cancer-Targeted Drug Delivery and Tumor Detection. (n.d.). Chapman University Digital Commons. [Link]

  • HER2 expression in primary breast cancer tissues. ( A ), Western blot... (n.d.). ResearchGate. [Link]

  • Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection. (2025-08-06). Infection and Immunity. [Link]

  • Potential Drug Synergy Through the ERBB2 Pathway in HER2+ Breast Tumors. (2024-11-29). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Soluble Expression of the ERBB2IP 1003-1018 Fragment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the expression of the ERBB2IP 1003-1018 peptide fragment. This guide is designed for researchers, scientists, and drug development professionals who are working to produce this specific peptide in a soluble, usable form. As a short 16-amino acid fragment derived from the C-terminus of the larger Erbin protein, this peptide presents unique challenges, primarily related to stability and solubility during recombinant expression.

This document moves beyond simple protocols to provide a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your workflow.

Section 1: Understanding the Challenge: The ERBB2IP 1003-1018 Peptide

The ERBB2 Interacting Protein (ERBB2IP or Erbin) is a scaffold protein that plays a crucial role in regulating the ERBB2 (also known as HER2) signaling pathway by binding directly to the receptor.[1][2] The 1003-1018 fragment is a small peptide segment of this larger protein. Expressing such a short peptide in a host system like E. coli is fraught with difficulty.

Primary Obstacles:

  • Proteolytic Degradation: Short peptides are often recognized as incomplete proteins by host cell proteases and are rapidly degraded.[3]

  • Low Yield: Without a larger protein context, expression levels can be vanishingly small.

  • Poor Solubility: Even if expressed, small peptides can be prone to aggregation, especially when fused to certain partners.

The universally accepted strategy to overcome these issues is to express the peptide as part of a larger fusion protein . This approach protects the peptide from degradation and leverages the properties of the fusion partner to enhance solubility and simplify purification.[4][5]

cluster_0 Expression Strategy Workflow A Design Construct: ERBB2IP(1003-1018) Gene B Select Fusion Tag (e.g., GST, MBP, SUMO) A->B Fuse to 5' or 3' end C Select Vector & Promoter (e.g., pGEX, pET) B->C Clone into MCS D Choose E. coli Strain (e.g., BL21(DE3)) C->D Transform E Pilot Expression Screening D->E Induce Expression F Analyze Solubility (SDS-PAGE) E->F Check Soluble vs. Insoluble Fractions F->B If Insoluble: Try new tag/conditions G Scale-Up & Purify F->G If Soluble

Caption: Workflow for designing a fusion protein expression strategy.

Section 2: FAQs - Experimental Design & First Steps

This section addresses the most common initial questions when setting up your expression experiment.

Q1: What is the best expression system for the ERBB2IP peptide?

A1: For reasons of cost, speed, and high potential yield, the Escherichia coli expression system is the recommended starting point.[6][7] It is robust and well-characterized, making it ideal for optimizing the expression of a novel fusion protein.

Q2: How should I design the expression construct? I can't just express a 16-amino acid peptide.

A2: You are correct. You must clone the DNA sequence corresponding to the ERBB2IP 1003-1018 fragment into an expression vector that adds a solubility-enhancing fusion tag . This tag will be the bulk of your expressed protein. The construct should also include a specific protease cleavage site (e.g., for TEV or Thrombin) between the tag and your peptide, allowing you to remove the tag after purification if necessary.

Q3: Which fusion tag is the best one to use?

A3: There is no single "best" tag, as the optimal choice is protein-dependent.[4] It is highly recommended to screen several different tags in parallel during a pilot study. The table below summarizes the most common and effective options.

Fusion TagSize (kDa)Mechanism of ActionKey AdvantagesPotential Drawbacks
GST (Glutathione S-Transferase)~26Highly soluble globular protein.Well-established, high yields, simple affinity purification (glutathione resin).Can sometimes form dimers; may not be sufficient for highly insoluble targets.
MBP (Maltose-Binding Protein)~42Highly soluble protein, acts as a chaperone.Excellent solubility enhancement; can improve folding of passenger protein.Large tag size can impact overall yield; may need removal for downstream applications.
SUMO (Small Ubiquitin-like Modifier)~12Highly soluble and stable protein.Relatively small tag; SUMO proteases are highly specific and efficient, often leaving no extra amino acids after cleavage.Can sometimes be less effective at solubilizing than larger tags.
Trx (Thioredoxin)~12Small, stable, and highly soluble. Can promote disulfide bond formation if needed.Small size; robustly expressed at high levels.May not be as effective for extremely aggregation-prone targets.

Q4: What E. coli strain should I use for expression?

A4: The BL21(DE3) strain is the workhorse for T7 promoter-based systems (like the pET vector series) and is an excellent starting point.[7] However, because peptide degradation is a primary concern, you should also consider using a protease-deficient derivative, such as BL21(DE3) pLysS , which reduces basal expression, or strains deficient in key proteases like Lon and OmpT.[8]

Section 3: Troubleshooting Guide - Common Problems & Solutions

This guide is structured to help you diagnose and solve specific issues you may encounter during your experiments.

Problem 1: Low or No Expression of the Fusion Protein

  • Question: I've induced my culture, but I can't see a band of the expected size on my SDS-PAGE gel. What should I check first?

  • Answer & Rationale:

    • Confirm the Construct: First, always sequence your plasmid to ensure the ERBB2IP fragment was cloned in-frame with the fusion tag and that no mutations were introduced. An out-of-frame insertion will lead to a truncated, non-target protein.

    • Check for Codon Bias: The genetic code is redundant. If your peptide's DNA sequence uses codons that are rare in E. coli, tRNA availability can become a bottleneck, stalling translation. Synthesize your gene with codons optimized for E. coli to mitigate this.

    • Assess Protein Degradation: The absence of a full-length band could mean your protein is being completely degraded. Run a time-course experiment, taking samples immediately after induction and every hour thereafter. Also, run a Western blot using an antibody against the fusion tag (e.g., anti-GST, anti-His). This is more sensitive than Coomassie staining and can reveal smaller degradation products. If degradation is confirmed, switch to a protease-deficient E. coli strain and ensure you add a protease inhibitor cocktail during cell lysis.[8][9]

    • Evaluate Inducer and Media: Ensure your IPTG (or other inducer) stock is fresh and active. Sometimes, rich media formulations like Terrific Broth (TB) can support higher cell densities and protein yields compared to standard LB media.[7]

Problem 2: High Expression, but Poor Solubility (Inclusion Bodies)

  • Question: I'm getting a huge band on my gel, but after lysing the cells and centrifuging, it's all in the insoluble pellet. How do I make my protein soluble?

  • Answer & Rationale: This is the most common and critical challenge. Inclusion bodies are dense aggregates of misfolded protein.[10] The goal is to slow down protein synthesis to give the fusion protein time to fold correctly.

cluster_1 Troubleshooting Low Solubility Start High Expression in Insoluble Pellet T_Opt Optimize Temperature: Lower to 15-25°C Start->T_Opt Primary Strategy IPTG_Opt Optimize Inducer: Lower [IPTG] (e.g., 0.1 mM) T_Opt->IPTG_Opt If still insoluble Success Soluble Protein Achieved T_Opt->Success Check Solubility Tag_Opt Change Fusion Tag: Try MBP or SUMO IPTG_Opt->Tag_Opt If still insoluble IPTG_Opt->Success Check Solubility Strain_Opt Change Host Strain: Try chaperone co-expression strains (e.g., ArcticExpress) Tag_Opt->Strain_Opt If still insoluble Tag_Opt->Success Check Solubility Strain_Opt->Success Check Solubility

Caption: A logical flowchart for troubleshooting protein insolubility.

  • Key Strategies to Increase Solubility:

    • Lower the Induction Temperature: This is the single most effective strategy. After your culture reaches the optimal density for induction (OD600 ~0.6-0.8), cool the incubator to 15-25°C before adding the inducer and express overnight.[11][12] Lower temperatures slow all cellular processes, including translation, which promotes proper protein folding and reduces hydrophobic aggregation.[11]

    • Reduce Inducer Concentration: High induction levels can overwhelm the cell's folding machinery. Titrate your IPTG concentration down from the standard 1 mM to as low as 0.05-0.1 mM.[10][12] This reduces the rate of transcription, thereby lowering the burden on the translational machinery.

    • Change the Fusion Tag: If a GST-fusion is insoluble, try a different tag. MBP is an excellent choice as it actively functions as a chaperone to assist in folding.[4] SUMO is another strong candidate due to its high intrinsic solubility.

    • Use a Different Growth Medium: Switch from LB to a richer, buffered medium like Terrific Broth (TB) or Super Broth (SB). These media can support healthier, more robust cultures that are better equipped to handle the stress of high-level protein expression.[7]

    • Co-express Chaperones: Use specialized E. coli strains, such as ArcticExpress(DE3), which are engineered to co-express chaperonins from cold-adapted bacteria. These helper proteins can assist in the proper folding of your fusion protein, especially at low temperatures.

Section 4: Key Experimental Protocols

Protocol 1: Pilot Expression and Solubility Screen

This protocol is essential for identifying the optimal conditions before committing to a large-scale prep.

  • Transform: Transform your expression plasmids (each with a different fusion tag: GST, MBP, SUMO) into E. coli BL21(DE3) cells. Plate on selective LB-agar plates and incubate overnight at 37°C.

  • Inoculate: Inoculate a single colony from each plate into 5 mL of selective LB medium. Grow overnight at 37°C with shaking.

  • Set up Cultures: The next day, inoculate 50 mL of selective LB medium in 250 mL baffled flasks with your overnight cultures to a starting OD600 of 0.05. Grow at 37°C with vigorous shaking (~250 rpm).

  • Induce: Monitor the OD600. When the cultures reach an OD600 of 0.6-0.8, take a 1 mL "uninduced" sample from each. Then, induce the remaining cultures with 0.5 mM IPTG.

  • Express: Transfer the flasks to a shaker set at 18°C and continue to express for 16-20 hours (overnight).

  • Harvest: The next morning, measure the final OD600. Harvest 1 mL of each culture for analysis. Centrifuge at 13,000 x g for 2 minutes. Discard the supernatant and store the cell pellets at -80°C.

  • Analyze: Perform the "Analysis of Soluble vs. Insoluble Fractions" protocol (below) on your uninduced and induced samples for each construct.

Protocol 2: Analysis of Soluble vs. Insoluble Fractions

  • Resuspend: Thaw the 1 mL cell pellets on ice. Resuspend each pellet in 200 µL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1x Protease Inhibitor Cocktail).

  • Lyse: Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 2 minutes of "on" time, or until the solution is no longer viscous.

  • Collect Total Lysate: Transfer 20 µL of the sonicated mixture to a new tube. This is your "Total Cell Lysate" (T) sample.

  • Separate Fractions: Centrifuge the remaining lysate at 15,000 x g for 20 minutes at 4°C.

  • Collect Soluble Fraction: Carefully transfer the supernatant to a new, clean tube. This is your "Soluble" (S) fraction. Take 20 µL for analysis.

  • Collect Insoluble Fraction: The remaining pellet contains the insoluble proteins. Resuspend this pellet in 180 µL of Lysis Buffer. This is your "Insoluble" (I) or "Pellet" (P) fraction. Take 20 µL for analysis.

  • SDS-PAGE Analysis: Add an appropriate volume of SDS-PAGE loading buffer to all collected samples (T, S, and I). Boil for 5 minutes. Load equal volumes onto a 12% or 15% SDS-PAGE gel.

  • Visualize: Stain the gel with Coomassie Blue. A successful soluble expression will show a strong band of the correct molecular weight primarily in the "Soluble" (S) lane and the "Total" (T) lane, with little to no band in the "Insoluble" (I) lane.

References

  • National Center for Biotechnology Information. (2025, November 25). ERBIN erbb2 interacting protein [Homo sapiens (human)]. Gene. [Link]

  • Roskoski, R. Jr. (2014). The ErbB/HER family of protein-tyrosine kinases and cancer. Pharmacological Research, 79, 34-74.
  • Costa, S., Almeida, A., Castro, A., & Domingues, L. (2014). Fusion tags for protein solubility in Escherichia coli.
  • Rockland Immunochemicals. (n.d.). Tips for Optimizing Protein Expression and Purification. [Link]

  • The Human Protein Atlas. (n.d.). ERBIN protein expression summary. [Link]

  • Li, Y., & He, X. (2020). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release, 320, 190-201.
  • Giri, R., & Rajasekaran, N. (2021). Structural and Functional Insights into Viral and Fungal Proteins Involved in Chronic Inflammation and Their Biologic Treatments. International Journal of Molecular Sciences, 22(16), 8888.
  • WikiGenes. (n.d.). ERBB2IP - erbb2 interacting protein. [Link]

  • Taracanova, A., Alevizos, M., Karagkouni, A., Weng, Z., Norrby-Teglund, A., & Theoharides, T. C. (2017). Substance P and IL-33 administered together stimulate a marked secretion of IL-1β from human mast cells, inhibited by methoxyluteolin. Proceedings of the National Academy of Sciences, 114(20), E4038-E4047.
  • Bennasroune, A., Falson, P., & Gsponer, J. (2022). Transmembrane peptide-loaded ionic liquid nanocarriers for targeting ErbB2-positive cancer. ChemRxiv.
  • Jain, S., & Srivastava, P. (2021). Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds. Molecules, 26(11), 3163.
  • D'Argenio, G., & D'Armiento, M. (2009). Quercetin decreases the expression of ErbB2 and ErbB3 proteins in HT-29 human colon cancer cells. The Journal of Nutritional Biochemistry, 20(4), 293-300.
  • Borg, J. P., & Marchetto, S. (2011). ERBB2 oncogenicity: ERBIN helps to perform the job. Science Signaling, 4(185), pe40.
  • Biomatik. (2021, September 3). Tips For Increasing Unstable Protein Expression In E.coli. [Link]

  • Nagata, Y., & Hanagiri, T. (1997). Peptides derived from a wild-type murine proto-oncogene c-erbB-2/HER2/neu can induce CTL and tumor suppression in syngeneic hosts. The Journal of Immunology, 159(3), 1384-1391.
  • Wang, Y., & Zhao, X. (2022). Exploration of Antimicrobial Peptides in the Treatment of Gentamicin-Resistant Klebsiella pneumoniae Infection. Infection and Drug Resistance, 15, 345-357.
  • Huggins, W. M., & Melander, C. (2022). Editorial: Decoding biofilm resilience: integrative multi-omics approaches and novel disruption strategies. Frontiers in Microbiology, 13, 1089145.
  • Al-Harbi, S., & Al-Otaibi, B. (2024). Potential Drug Synergy Through the ERBB2 Pathway in HER2+ Breast Tumors. International Journal of Molecular Sciences, 25(1), 543.
  • Henehan, G. T., Ryan, B. J., & Kinsella, G. K. (2020). Approaches to Avoid Proteolysis During Protein Expression and Purification. In Protein Engineering. IntechOpen.
  • Zhang, Y., & Liu, S. (2023). Exosomal ERBB2IP contributes to tumor growth via elevating PSAT1 expression in non-small cell lung carcinoma.
  • Genosphere Biotechnologies. (2024, November 1). Optimizing protein expression in E. coli: key strategies. [Link]

  • Gignoux, C. R., & Wojcik, G. L. (2019). Functional common and rare ERBB2 germline variants cooperate in familial and sporadic cancer susceptibility. Cancer Prevention Research, 12(8), 537-548.
  • Awwad, S., & Sculley, M. (2021). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 13(5), 634.
  • BioPharm International. (2015, May 1). Optimization of Protein Expression in Escherichia Coli. [Link]

  • Reddit. (2022, October 5). Tips for improving soluble protein production. r/labrats. [Link]

  • Wang, L., & Chen, J. (2006). Overexpression, refolding, purification of Erbin PDZ domain from Escherichia coli and preparation of its polyclonal antibody.
  • ResearchGate. (2015, November 26). How can I prevent degradation of protein?[Link]

  • Gu, W., & Li, Y. (2020). Adventitial Cell Atlas of wt (Wild Type) and ApoE (Apolipoprotein E)-Deficient Mice Defined by Single-Cell RNA Sequencing. Arteriosclerosis, Thrombosis, and Vascular Biology, 40(4), 992-1008.
  • Burdick, J. A., & Vega, S. L. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering, 10(7), 4038-4048.

Sources

Technical Support Center: Navigating Challenges in ERBB2IP Peptide-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the interaction between the ERBB2 Interacting Protein (ERBB2IP, or Erbin) and its binding partners. This guide is designed to provide in-depth troubleshooting advice and practical protocols for studying these interactions, with a focus on a model peptide derived from ERBB2IP, residues 1003-1018. While this specific peptide serves as a case study, the principles and techniques discussed are broadly applicable to the study of other peptide-protein interactions, particularly those involving PDZ domains.

ERBB2IP is a crucial scaffold protein that modulates the ERBB2 signaling pathway, a key regulator of cell growth and proliferation. Its PDZ domain is known to interact with the C-terminus of the ERBB2/HER2 receptor, influencing its localization and downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.[1][2] Understanding the intricacies of these interactions is vital for developing novel therapeutics targeting cancers where ERBB2 signaling is dysregulated.[2][3]

This guide provides a structured, question-and-answer-based approach to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My ERBB2IP 1003-1018 peptide shows poor solubility. How can I improve it?

A1: Peptide solubility is a common hurdle and is highly dependent on the amino acid sequence. The 1003-1018 region of ERBB2IP, depending on its specific composition, may contain hydrophobic residues that contribute to poor solubility in aqueous buffers.

Causality: Hydrophobic amino acids tend to minimize their contact with water, leading to aggregation and precipitation. The charge state of ionizable side chains (Asp, Glu, Lys, Arg, His) and the termini also plays a significant role.

Troubleshooting Steps:

  • pH Adjustment: The net charge of a peptide can be modulated by changing the pH of the buffer.

    • For peptides with a net positive charge (basic), dissolving in an acidic buffer (e.g., 10% acetic acid) can help.

    • For peptides with a net negative charge (acidic), a basic buffer (e.g., 0.1% ammonium hydroxide) may be effective.

    • Once dissolved, you can gradually adjust the pH to your desired experimental conditions.

  • Use of Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent can be used for initial solubilization.

    • Start with solvents like DMSO, DMF, or acetonitrile.

    • Create a concentrated stock solution in the organic solvent and then dilute it into your aqueous experimental buffer. Note: Be mindful of the final solvent concentration as it can affect protein stability and binding interactions.

  • Chaotropic Agents: In some cases, mild chaotropic agents like low concentrations of urea (1-2 M) or guanidinium chloride can aid in solubilization. However, these can also denature your target protein, so their compatibility must be tested.

  • Test Solubilization: Before committing your entire peptide stock, perform small-scale solubility tests with different solvents and buffers.

Q2: I suspect my peptide is aggregating. How can I detect and prevent this?

A2: Peptide aggregation can lead to a loss of active peptide concentration, high background signals, and non-reproducible results.[4][5] It's a critical parameter to assess and control.

Detection Methods:

  • Visual Inspection: The simplest method is to check for turbidity or precipitates in your peptide solution.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the presence of aggregates and determine their size distribution.

  • Thioflavin T (ThT) Assay: ThT is a fluorescent dye that binds to beta-sheet-rich structures, which are common in amyloid-like aggregates. An increase in fluorescence intensity indicates aggregation.

Prevention Strategies:

  • Optimize Peptide Concentration: Aggregation is often concentration-dependent.[4] Try working with lower peptide concentrations if possible.

  • Buffer Composition:

    • pH: As with solubility, pH can influence aggregation by altering electrostatic interactions.

    • Ionic Strength: Modulating the salt concentration (e.g., NaCl) can either shield repulsive charges (promoting aggregation) or stabilize the peptide. The optimal ionic strength is peptide-dependent and needs to be determined empirically.

    • Additives: Including small amounts of additives like glycerol (5-10%), arginine (50-100 mM), or non-detergent sulfobetaines (NDSBs) can sometimes stabilize peptides and prevent aggregation.

  • Storage Conditions: Store peptide stocks at -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: I am not observing any binding between my ERBB2IP peptide and its target protein in my assay. What are the potential reasons?

A3: A lack of observable binding can be due to a variety of factors, ranging from the integrity of your reagents to the experimental conditions.

Troubleshooting Checklist:

  • Peptide and Protein Integrity:

    • Peptide Quality: Verify the purity and identity of your peptide using mass spectrometry and HPLC. A significant fraction of truncated or modified peptides will reduce the active concentration.

    • Protein Activity: Ensure your target protein is correctly folded and active. For PDZ domains, this can be assessed by testing its binding to a known control ligand.

  • Experimental Conditions:

    • Buffer Mismatch: Ensure that the buffer conditions (pH, ionic strength) are compatible with both the peptide and the protein and are conducive to binding.

    • Insufficient Concentration: The concentrations of your peptide and protein may be too low relative to the binding affinity (Kd). For initial experiments, it's advisable to use a high concentration of one binding partner while titrating the other.

  • Assay Sensitivity: The technique you are using might not be sensitive enough to detect a weak interaction. Consider using a more sensitive method or optimizing your current assay to enhance the signal-to-noise ratio.

  • Incorrect Interaction Interface: The 1003-1018 peptide from ERBB2IP might not be the primary interaction site for your protein of interest. The interaction of ERBB2IP with ERBB2 is mediated by its PDZ domain binding to the C-terminus of ERBB2.[2] Ensure your experimental design is based on a sound biological hypothesis.

Troubleshooting Guides for Specific Techniques

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for studying real-time biomolecular interactions.[6] However, achieving high-quality, interpretable data requires careful experimental design and troubleshooting.

Common SPR Problems and Solutions

Problem Potential Causes Recommended Solutions
High Non-Specific Binding (NSB) - Hydrophobic or electrostatic interactions with the sensor surface.- Analyte aggregation.- Increase the salt concentration in the running buffer (e.g., up to 500 mM NaCl).- Add a non-ionic surfactant (e.g., 0.005% P20).- Include a carrier protein like BSA (0.1 mg/mL) in the running buffer.- Test different sensor chip surfaces (e.g., CM5, C1, PEG-coated).
Low Signal/No Binding - Inactive ligand or analyte.- Low ligand immobilization level.- Mass transport limitation.- Weak affinity.- Verify the activity of both binding partners.- Optimize the immobilization pH to achieve a higher ligand density.- Increase the flow rate during analyte injection.- Use a higher concentration of the analyte.
Baseline Drift - Incomplete ligand immobilization or washing.- Buffer mismatch between running buffer and analyte samples.- Temperature fluctuations.- Ensure thorough washing after ligand immobilization.- Perform a buffer exchange for the analyte into the running buffer.- Allow the instrument to equilibrate to the set temperature.
Irreversible Binding/Incomplete Regeneration - High-affinity interaction.- Denaturation of the analyte on the sensor surface.- Screen a range of regeneration solutions (e.g., low pH glycine, high salt, or a combination).- Use milder regeneration conditions for shorter contact times.- Consider using a capture-based approach if direct immobilization is problematic.
Workflow for a Typical SPR Experiment

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Select & Prepare Ligand and Analyte p2 Choose Sensor Chip & Immobilization Strategy p1->p2 p3 Prepare Buffers (Running, Immobilization, Regeneration) p2->p3 e1 Immobilize Ligand p3->e1 e2 Inject Analyte (Concentration Series) e1->e2 e3 Regenerate Surface e2->e3 a1 Reference Subtraction & Data Processing e3->a1 a2 Fit Data to a Binding Model a1->a2 a3 Determine Kinetic Parameters (ka, kd, KD) a2->a3

Caption: A generalized workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7][8]

Troubleshooting Weak Peptide-Protein Interactions with ITC

Problem Potential Causes Recommended Solutions
Low Signal-to-Noise Ratio - Low binding enthalpy (ΔH).- Low concentrations of reactants.- Insufficiently degassed solutions.- Increase the concentrations of both the peptide and the protein.- Optimize buffer composition (some buffers have high ionization enthalpies that can mask the binding signal).- Ensure thorough degassing of all solutions before the experiment.[9]
Non-Sigmoidal Binding Isotherm (Weak Binding) - The 'c' value is too low (c = n * [Macromolecule] / Kd).- Inaccurate concentration determination.- Increase the concentration of the macromolecule in the cell and the peptide in the syringe.[10]- Accurately determine the concentrations of your stock solutions (e.g., by amino acid analysis or UV-Vis spectroscopy).- If high concentrations are not feasible due to solubility or aggregation, consider using a displacement titration approach.
Drifting Baseline - Mismatch between the buffer in the cell and the syringe.- Inadequate mixing.- Perform a final dialysis or buffer exchange of both the protein and peptide against the same buffer stock.- Increase the stirring speed (within the instrument's recommended range).
Complex Isotherm (Multiple Binding Events) - Peptide aggregation.- Presence of an intermediate or conformational change.- Assess peptide aggregation state by DLS before the ITC experiment.- Analyze the data using more complex binding models (e.g., two-site sequential binding).
Logical Flow for Troubleshooting Weak ITC Binding

ITC_Troubleshooting start Weak or No Binding Signal in ITC q1 Is the signal-to-noise ratio adequate? start->q1 sol1 Increase reactant concentrations. Optimize buffer choice. Ensure thorough degassing. q1->sol1 No q2 Is the binding isotherm non-sigmoidal? q1->q2 Yes end Re-run Experiment sol1->end sol2 Increase concentrations to achieve a suitable 'c' value. Verify stock concentrations. q2->sol2 Yes q3 Is the baseline stable? q2->q3 No sol2->end sol3 Perform buffer matching via dialysis. Optimize stirring speed. q3->sol3 No q3->end Yes sol3->end

Caption: A decision tree for troubleshooting weak ITC binding.

Co-Immunoprecipitation (Co-IP)

Co-IP is a valuable technique to validate protein-protein interactions in a more physiological context, such as in cell lysates.

Troubleshooting Co-IP for Peptide-Protein Interactions

Problem Potential Causes Recommended Solutions
High Background/Non-Specific Binding to Beads - Inadequate blocking of beads.- Insufficient washing.- Antibody cross-reactivity.- Pre-clear the lysate with beads before adding the antibody.- Increase the number and stringency of wash steps (e.g., by increasing detergent or salt concentration).- Use a high-quality, validated antibody.
No Pull-Down of the Target Protein - Weak or transient interaction.- Interaction disrupted by lysis buffer.- Epitope masking on the "bait" protein.- Consider using a cross-linking agent (e.g., formaldehyde or DSS) before cell lysis to stabilize the interaction.- Optimize the lysis buffer by testing different detergents (e.g., NP-40, Triton X-100, CHAPS) and salt concentrations.- Use a tag for immunoprecipitation (e.g., FLAG, HA) and ensure it doesn't interfere with the interaction.
Contamination with Abundant Proteins - Incomplete cell lysis leading to co-sedimentation of large complexes.- Non-specific binding.- Optimize the lysis procedure to ensure complete solubilization of proteins.- Increase detergent concentration in the wash buffers.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Peptide Aggregation

This protocol provides a method to assess the propensity of the ERBB2IP 1003-1018 peptide to form beta-sheet-rich aggregates.

Materials:

  • ERBB2IP 1003-1018 peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Peptide Preparation: Prepare a concentrated stock of the peptide. Serially dilute the peptide in the assay buffer to the desired final concentrations in the microplate wells.

  • ThT Addition: Add ThT from the stock solution to each well to a final concentration of 10-20 µM.

  • Incubation: Incubate the plate at a desired temperature (e.g., 37°C). You can take readings at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor aggregation kinetics.

  • Fluorescence Measurement: Measure the fluorescence intensity using the plate reader.

  • Data Analysis: An increase in fluorescence intensity over time or with increasing peptide concentration indicates aggregation. Include a buffer-only control with ThT as a baseline.

Protocol 2: Step-by-Step Co-Immunoprecipitation

This protocol outlines a general workflow for a Co-IP experiment to test the interaction of a tagged "bait" protein with an endogenous "prey" protein.

Materials:

  • Cells expressing the tagged bait protein (e.g., FLAG-ERBB2IP)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Anti-tag antibody (e.g., anti-FLAG)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a competitive peptide)

Procedure:

  • Cell Lysis: Lyse the cells on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove the beads.

  • Immunoprecipitation: Add the anti-tag antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture: Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

  • Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at 95°C for 5 minutes (for SDS-PAGE sample buffer) or as recommended for other elution methods.

  • Analysis: Analyze the eluate by Western blotting using antibodies against the bait and putative prey proteins.

Signaling Pathway Context

The interaction between ERBB2IP and ERBB2 is a key regulatory node in cellular signaling. Disrupting this interaction could have significant downstream effects.

ERBB2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERBB2 ERBB2/HER2 ERBB2IP ERBB2IP (Erbin) ERBB2->ERBB2IP PDZ domain interaction RAS RAS ERBB2->RAS Activates PI3K PI3K ERBB2->PI3K Activates ERBB2IP->RAS Inhibits (disrupts Ras-Raf interaction) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: ERBB2IP's role in the ERBB2 signaling pathway.

By systematically addressing these common challenges, researchers can enhance the reliability and reproducibility of their peptide-protein interaction studies, ultimately leading to a deeper understanding of the biological roles of proteins like ERBB2IP.

References

  • Mapmygenome. ERBB2IP Gene: Function, Research, and Clinical Implications. [Link]

  • WikiGenes. ERBB2IP - erbb2 interacting protein. [Link]

  • Wikipedia. Erbin (protein). [Link]

  • Borg, J. P., & Marchetto, S. (2012). ERBB2 oncogenicity: ERBIN helps to perform the job. Small GTPases, 3(2), 119–123. [Link]

  • Creative Diagnostics. ERBB2IP Products. [Link]

  • ResearchGate. ERBB2 interaction screen. [Link]

  • Kim, S. Y., et al. (2017). APIP, an ERBB3-binding partner, stimulates erbB2-3 heterodimer formation to promote tumorigenesis. Oncotarget, 8(41), 69556–69569. [Link]

  • GeneCards. ERBIN Gene - Erbb2 Interacting Protein. [Link]

  • National Center for Biotechnology Information. ERBIN erbb2 interacting protein [homo sapiens (human)]. [Link]

  • CUSABIO. ErbB signaling pathway. [Link]

  • The Human Protein Atlas. ERBIN protein expression summary. [Link]

  • Fiolka, K., et al. (2015). Role of ErbB Receptors in Cancer Cell Migration and Invasion. Frontiers in Pharmacology, 6, 258. [Link]

  • Kumar, Y., & Kumar, V. (2022). Challenges in Discovering Drugs That Target the Protein–Protein Interactions of Disordered Proteins. Biomedicines, 10(4), 853. [Link]

  • Prenner, E. J., et al. (2005). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. The Journal of Physical Chemistry B, 109(49), 23515–23524. [Link]

  • Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170030. [Link]

  • Arpel, A., et al. (2014). Transmembrane domain targeting peptide antagonizing ErbB2/Neu exhibit anticancer properties by inhibiting breast tumor growth and metastasis in genetically engineered mouse model of breast cancer. Oncogene, 33(40), 4849–4857. [Link]

  • FILAB. Peptide aggregation analysis laboratory. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. [Link]

  • Bruno, A., et al. (2023). Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. Molecules, 28(3), 1143. [Link]

  • Nicoya Lifesciences. (2023). Top 10 tips for high quality SPR data | SPR Guide. [Link]

  • Malvern Panalytical. (2021). Measuring binding kinetics with isothermal titration calorimetry. [Link]

  • Wilson, A. J. (2024). Peptide design to control protein–protein interactions. Chemical Science, 15(2), 365-380. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]

  • ACS Publications. (2024). Aggregation Rules of Short Peptides. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Ni, D., et al. (2019). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 7, 573. [Link]

  • ResearchGate. Role of ErbB Receptors in Cancer Cell Migration and Invasion. [Link]

  • Frontiers. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. [Link]

  • Pierce, M. M., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3222. [Link]

  • News-Medical.Net. (2024). Assessing peptide stability under thermal stress conditions. [Link]

  • The Explorer's Guide to Biology. (2021). Isothermal Titration Calorimetry | ITC | Biochemistry. [Link]

  • Shin, W. H., et al. (2020). Current Challenges and Opportunities in Designing Protein–Protein Interaction Targeted Drugs. International Journal of Molecular Sciences, 21(22), 8594. [Link]

  • Center for Macromolecular Interactions. (2024). Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance. [Link]

  • Chen, Y. T., et al. (2023). Exosomal ERBB2IP contributes to tumor growth via elevating PSAT1 expression in non-small cell lung carcinoma. Thoracic Cancer, 14(18), 1812–1824. [Link]

Sources

optimizing buffer conditions for ERBB2IP 1003-1018 binding assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with ERBB2IP (Erbin) , specifically focusing on the 1003–1018 amino acid region .

Topic: Optimizing Buffer Conditions for ERBB2IP Peptide 1003–1018 Ticket ID: ERB-OPT-1018 Status: Open Assigned Specialist: Senior Application Scientist

Interaction Context & Biological Relevance[1][2][3][4][5]

Before optimizing buffers, it is critical to define the biological context of the 1003–1018 fragment .

  • Protein: ERBB2IP (Erbin).[1][2]

  • Region: Residues 1003–1018 fall within the intermediate linker region (approx. AA 392–1280), upstream of the C-terminal PDZ domain.

  • Structural State: This region is part of an Intrinsically Disordered Region (IDR) . Unlike the structured PDZ domain, this linker acts as a flexible scaffold.

  • Key Interactions: The Erbin linker region is a hub for protein-protein interactions (PPIs), most notably binding to Smad2/3 (inhibiting TGF-

    
     signaling) and NOD2 .
    
  • Assay Goal: You are likely performing a peptide-protein interaction assay (e.g., FP, SPR, or Pull-down) where the 1003–1018 peptide serves as the "bait" or "ligand."

Critical Note: If you intended to study the PDZ domain (which binds the C-terminus of HER2/ErbB2), please verify your residue numbering. The Erbin PDZ domain corresponds to residues ~1280–1371 .[3] The 1003–1018 fragment is distinct and requires different buffer strategies due to its disordered nature.

Optimized Buffer Protocols

For IDR-mediated interactions (like Erbin 1003–1018), the buffer must prevent peptide aggregation while maintaining the structural integrity of the binding partner (e.g., Smad3 MH2 domain).

A. The "Gold Standard" Starting Buffer

Use this as your baseline for Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).

ComponentConcentrationFunctionMechanism
HEPES 25 mMpH Buffer (7.4)Physiological pH; minimal temperature sensitivity compared to Tris.
NaCl 150 mMIonic StrengthMimics physiological conditions; screens non-specific electrostatic attractions common in IDRs.
TCEP 1 mMReducing AgentPrevents disulfide bond formation (if Cys is present) without interfering with maleimide coupling (unlike DTT).
Tween-20 0.05% (v/v)SurfactantCritical for IDRs: Reduces surface adsorption and "sticky" hydrophobic aggregation of the peptide.
BSA 0.1 mg/mLBlocking AgentPrevents non-specific binding to the plate/chip surface.
B. Optimization Matrix (Troubleshooting)

If the standard buffer fails, adjust based on the specific failure mode.

IssueAdjustmentReason
Low Signal / Weak Binding Lower Salt: Reduce NaCl to 50–75 mM.Many linker interactions rely on electrostatics. Lower salt strengthens these charge-charge interactions.
High Background / Noise Increase Salt: Raise NaCl to 300 mM.Disordered peptides can be "promiscuous." High salt disrupts non-specific weak interactions.
Peptide Aggregation Add L-Arginine: 50 mM.Arginine suppresses protein aggregation and improves the solubility of hydrophobic patches in disordered regions.
Partner Instability Add Glycerol: 5–10%.Stabilizes the folded binding partner (e.g., Smad3) if it tends to precipitate during the assay.

Step-by-Step Troubleshooting Guide

Issue 1: "I see no binding between Erbin 1003–1018 and my target."

Diagnosis: The 1003–1018 fragment is likely disordered. If immobilized incorrectly, the binding motif may be sterically hindered. Solution:

  • Linker Strategy: If using biotinylated peptide, ensure a PEG-linker (e.g., PEG4 or PEG12) is between the biotin and the first amino acid. This pushes the peptide away from the streptavidin bead/chip.

  • Check pI: Calculate the Isoelectric Point (pI) of the 1003–1018 sequence. If the assay pH is close to the pI, the peptide will precipitate. Adjust buffer pH to be at least 1 unit away from the pI.

Issue 2: "The binding signal decreases over time (Signal Drift)."

Diagnosis: Proteolytic degradation or oxidation. Linker regions are highly susceptible to proteases. Solution:

  • Protease Inhibitors: Add a cocktail (EDTA-free) to the buffer immediately before use.

  • Oxidation: If the sequence contains Methionine or Cysteine, the signal loss might be oxidation. Increase TCEP to 2 mM and degas all buffers.

Issue 3: "My K_d is much weaker than literature values for Erbin."

Diagnosis: You might be comparing the isolated peptide (1003–1018) affinity to the full-length protein affinity. Solution:

  • Avidity Effects: In the full protein, the linker might cooperate with the LRR or PDZ domains. An isolated 15-mer peptide often has lower affinity (high

    
    M range) compared to the full domain (nM range).
    
  • Flanking Residues: Try extending the peptide by 5 residues on the N- and C-termini (e.g., 998–1023). IDR binding motifs often require flanking residues to adopt a transient secondary structure upon binding.

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the assay buffer based on the physicochemical properties of the Erbin linker region.

Erbin_Buffer_Optimization Start Start: Erbin 1003-1018 Binding Assay Check_Seq Analyze Sequence 1003-1018 (Hydrophobicity & Charge) Start->Check_Seq Standard_Buffer Apply Standard Buffer (25mM HEPES, 150mM NaCl, 0.05% Tween) Check_Seq->Standard_Buffer Result_Check Check Binding Signal (S/B) Standard_Buffer->Result_Check Low_Signal Low/No Binding Result_Check->Low_Signal S/B < 2 High_Background High Background/Agg. Result_Check->High_Background High Noise Success Valid K_d / Signal Result_Check->Success S/B > 5 Adj_Electro Decrease NaCl to 50mM (Enhance Electrostatics) Low_Signal->Adj_Electro If Charged Partner Adj_Steric Add PEG Linker / Extend Peptide Flanks Low_Signal->Adj_Steric If Steric Hindrance Adj_Solubility Add 50mM Arginine (Prevent Aggregation) High_Background->Adj_Solubility Adj_Electro->Standard_Buffer Retest Adj_Solubility->Standard_Buffer Retest Adj_Steric->Standard_Buffer Retest

Caption: Decision tree for optimizing buffer conditions based on signal-to-background (S/B) ratios in Erbin peptide binding assays.

Frequently Asked Questions (FAQs)

Q: Can I use PBS instead of HEPES? A: Yes, but with caution. Phosphate buffers can precipitate if you add divalent cations (like


 or 

) which might be required for the stability of your binding partner. HEPES or Tris are generally safer for screening diverse conditions.

Q: The literature mentions Erbin binds Smad3.[3][4][5][6] Does this 1003–1018 peptide cover the Smad-binding site? A: It is likely part of the interface. The Smad-Interacting Domain (SID) is often defined as residues ~1172–1282 or ~1208–1265 [1, 2]. However, the region 1003–1018 lies in the disordered linker upstream. If you are using 1003–1018, you may be mapping a specific upstream contact or a linear motif that cooperates with the primary SID. Ensure you cross-reference the exact isoform sequence you are using (e.g., Isoform 1 vs. Isoform 2).

Q: What is the best assay format for this peptide? A: Fluorescence Polarization (FP) is ideal for short peptides (15-mer) binding to larger proteins (Smad/NOD2). The tumbling rate change is significant. Ensure the fluorophore (e.g., FITC) is attached to the terminus distal from the critical binding residues to avoid interference.

References

  • Erbin Inhibits TGF-

    
     Signaling through a Novel Smad-Interacting Domain. 
    Source: Journal of Biological Chemistry (JBC)
    Context: Defines the interaction between the Erbin linker region and Smad proteins.
    URL:[Link]
    
  • ERBIN is a new SARA-interacting protein: competition between SARA and SMAD2 and SMAD3 for binding to ERBIN. Source: Journal of Cell Science Context: Maps the specific residues involved in the Erbin-Smad complex, highlighting the disordered nature of the linker. URL:[Link]

  • Role for Erbin in Bacterial Activation of Nod2. Source: Infection and Immunity Context:[7][8] Discusses the interaction of Erbin's LRR and linker regions with NOD2. URL:[Link]

Sources

Technical Support Center: ERBB2IP (Erbin) Immunofluorescence Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization for ERBB2IP (Epitope 1003-1018) Staining

Support Level: Tier 3 (Senior Application Scientist)

Technical Overview: The 1003-1018 Epitope Context

Welcome to the technical support center for ERBB2IP (Erbin). You are likely working with a specific polyclonal or monoclonal antibody raised against the internal sequence amino acids 1003-1018 of the human Erbin protein.

Why this specific epitope matters: Erbin is a 1371 amino acid scaffolding protein. Its defining feature is the C-terminal PDZ domain (aa 1280–1371) which binds to the C-terminus of HER2 (ErbB2).

  • The Advantage: Targeting residues 1003-1018 (upstream of the PDZ domain) allows you to visualize Erbin without interfering with the Erbin-HER2 interaction interface.

  • The Challenge: This region lies within the "linker" region between the Leucine-Rich Repeats (LRRs) and the PDZ domain. This area is prone to conformational folding issues or masking by protein complexes, making epitope accessibility the primary technical hurdle.

Diagnostic Troubleshooting Guides (Q&A)

Category A: Signal Localization & Specificity[1][2][3]

Q: My staining is diffuse and cytoplasmic, but Erbin is supposed to be membranous. Is the antibody failing? A: Not necessarily. The localization of Erbin is strictly dependent on cell polarity.

  • Root Cause: Erbin is a basolateral determinant .[1][2] It localizes to the lateral membrane only when cells have established cell-cell junctions. In sub-confluent cultures, Erbin is often cytosolic or proteasomally degraded.

  • Solution:

    • Confluency Check: Ensure cells (e.g., MDCK, Caco-2, MCF-7) are grown to 100% confluency and maintained for 2-3 days post-confluence to establish tight junctions.

    • Z-Stack Imaging: Erbin is basolateral.[1][2] If you focus on the apical surface (top of the cell), you will miss it. You must image the lateral borders (X-Y section) or perform Z-stacks to see the "chicken wire" pattern.

Q: I see high background nuclear staining with the 1003-1018 antibody. How do I validate this? A: Internal epitopes like 1003-1018 are often used for peptide generation in rabbits. High nuclear background is a common artifact of rabbit polyclonals binding to nuclear pore complexes.

  • Validation Protocol (The "Peptide Competition" Assay):

    • Incubate the antibody with a 5-10 fold molar excess of the immunizing peptide (1003-1018) for 1 hour at room temperature before adding it to the cells.

    • Run a parallel slide with the antibody alone.

    • Result: If the nuclear signal remains in the peptide-blocked sample, it is non-specific background. If the membrane signal disappears but nuclear remains, the membrane signal is real.

Category B: Sample Preparation (Fixation & Permeabilization)

Q: Should I use PFA or Methanol? PFA seems to kill my signal. A: For the 1003-1018 epitope, Methanol is often superior, though PFA is standard.

  • The Mechanism: The 1003-1018 region is an internal structural loop. Cross-linking fixatives like Paraformaldehyde (PFA) can "lock" the protein in a conformation that buries this epitope (Epitope Masking). Methanol precipitates proteins, often denaturing them slightly and exposing internal hydrophobic loops like 1003-1018.

  • Recommendation:

    • Option A (Preferred): Ice-cold 100% Methanol for 10 min at -20°C. (No permeabilization step needed afterwards).

    • Option B (If PFA is required): 4% PFA for 10 min, followed by Antigen Retrieval (Citrate Buffer pH 6.0, 95°C for 10 min) to break cross-links and expose the epitope.

Visualizing the Workflow & Signaling Context

The following diagrams illustrate the troubleshooting logic and the biological context of the experiment.

Diagram 1: Troubleshooting Logic Flow for Epitope 1003-1018

Erbin_Troubleshooting Start Start: Evaluate Staining SignalType What is the Signal Status? Start->SignalType NoSignal No Signal / Weak SignalType->NoSignal WrongLoc Cytoplasmic / Diffuse SignalType->WrongLoc HighBack High Background / Nuclear SignalType->HighBack FixationCheck Check Fixation Method NoSignal->FixationCheck PolarityCheck Check Cell Confluency WrongLoc->PolarityCheck BlockCheck Peptide Blocking Assay HighBack->BlockCheck Solution1 Switch to Methanol (-20°C) or Antigen Retrieval FixationCheck->Solution1 Epitope Masked? Solution2 Grow to 100% Confluency (Wait 48hrs) PolarityCheck->Solution2 Cells too sparse? Solution3 Increase Blocking (5% NGS) Validate with Peptide BlockCheck->Solution3 Non-specific binding?

Caption: Decision tree for diagnosing ERBB2IP staining artifacts based on signal characteristics.

Diagram 2: Erbin-HER2 Interaction & Localization

Erbin_Biology cluster_0 Antibody Target Context Membrane Basolateral Membrane HER2 HER2 (ErbB2) Receptor Membrane->HER2 Localizes PDZ PDZ Domain (aa 1280-1371) HER2->PDZ Binds C-Term Erbin Erbin (ERBB2IP) Scaffold Erbin->PDZ Contains Epitope Target Epitope (aa 1003-1018) Erbin->Epitope Contains (Upstream)

Caption: Structural context showing the 1003-1018 epitope is distinct from the PDZ binding domain.

Optimized Protocol: ERBB2IP (1003-1018) Immunofluorescence

This protocol is designed to maximize epitope exposure for the 1003-1018 region while preserving basolateral membrane architecture.

Reagents:

  • Fixative: 100% Methanol (HPLC Grade), pre-chilled to -20°C.

  • Blocking Buffer: PBS + 5% Normal Goat Serum (NGS) + 0.3% Triton X-100.

  • Primary Ab: Anti-ERBB2IP (1003-1018).

  • Control: Immunizing Peptide (1003-1018) stock (1 mg/mL).

Step-by-Step Methodology:

StepActionCritical Technical Note
1. Cell Culture Seed cells (e.g., MCF-7, MDCK) on coverslips. Grow to 100% confluence + 48 hours. CRITICAL: Erbin expression and localization are polarity-dependent. Sparse cells will yield false negatives.
2. Wash Rinse 2x with PBS (Room Temp).[3]Remove culture media completely.
3. Fixation Immerse in -20°C Methanol for 10 minutes.Methanol precipitates proteins and exposes the internal 1003-1018 loop better than PFA.
4. Rehydration Wash 3x with PBS (5 min each).Essential to remove methanol and rehydrate the membrane.
5. Blocking Incubate in Blocking Buffer for 60 min at RT.Triton X-100 is included here to ensure full penetration, even though Methanol permeabilizes.
6. Primary Ab Dilute Anti-ERBB2IP in Blocking Buffer (Start 1:100 - 1:500). Incubate Overnight at 4°C .Validation Step: For one slide, pre-incubate the Ab with the 1003-1018 peptide (1:5 molar ratio) for 1hr before adding to cells.
7. Washing Wash 3x with PBS + 0.1% Tween-20 (10 min each).Stringent washing is required to reduce background from polyclonal antibodies.
8. Secondary Ab Incubate with Alexa Fluor 488/594 (Goat anti-Rabbit) for 1 hr at RT.Keep in dark.
9. Mounting Mount with DAPI-containing media.

References & Authoritative Grounding

  • Borg, J. P., et al. (2000). "ERBIN: a basolateral PDZ protein that interacts with the mammalian ERBB2/HER2 receptor." Nature Cell Biology, 2(7), 407-414.

    • Relevance: Establishes Erbin as a basolateral determinant and defines the PDZ interaction.

  • Jaulin-Bastard, F., et al. (2001). "The ERBIN interaction with the ERBB2 receptor is dependent on a specific basolateral sorting signal." Journal of Biological Chemistry, 276(18), 15256-15263.

    • Relevance: Details the sequence requirements for Erbin-HER2 binding, confirming that the 1003-1018 region is distinct from the binding interface.

  • Cell Signaling Technology. "Immunofluorescence Troubleshooting Guide."

    • Relevance: Standard practices for peptide blocking and fixation variables.

  • Human Protein Atlas. "ERBB2IP (ERBIN) Subcellular Localization."

    • Relevance: Visual verification of standard Erbin staining patterns (plasma membrane/cell junctions).

Sources

refining protocols for ERBB2IP 1003-1018 co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: February 2026

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A Guide for Senior Application Scientists

Welcome to the technical support center for ERBB2IP (Erbin) co-immunoprecipitation (Co-IP) protocols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining Co-IP experiments targeting the 1003-1018 region of ERBB2IP. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Foundational Knowledge - The ERBB2IP Interaction Landscape

ERBB2IP, also known as Erbin, is a member of the leucine-rich repeat and PDZ domain (LAP) protein family.[1][2][3] It acts as a critical scaffolding protein, regulating the localization and function of the ERBB2 (HER2) receptor tyrosine kinase.[1][3] Erbin binds to the unphosphorylated form of ERBB2, influencing its signaling pathways, including the Ras-Raf-MAP kinase cascade.[1][2][4]

The specified 1003-1018 peptide region is located within the broader C-terminal portion of ERBB2IP, which is known to be crucial for its interactions. While this specific 16-amino acid sequence is not extensively characterized as a standalone motif, the C-terminus of ERBB2IP contains a highly significant PDZ domain . PDZ domains are protein-protein interaction modules that typically recognize and bind to short, specific C-terminal sequences on their binding partners.[5] The ERBB2IP PDZ domain itself binds directly to the C-terminus of ERBB2.[1] Therefore, a Co-IP experiment targeting this region is fundamentally an investigation into the broader interactions mediated by the C-terminal half of the protein, including its powerful PDZ domain.

  • Key Insight: Your Co-IP experiment is not just pulling down ERBB2IP (the "bait") via an antibody; it aims to co-precipitate its binding partners (the "prey") that associate with this C-terminal region. The integrity of the PDZ domain and its binding pocket is paramount.

Caption: ERBB2IP protein structure and its key interaction domain.

Section 2: Core Co-Immunoprecipitation Protocol & Workflow

This protocol is a robust starting point. Remember, Co-IPs often require optimization to preserve the specific protein-protein interactions you are studying, which can be sensitive to buffer conditions.[6][7]

Experimental Workflow Diagram

CoIP_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis (Non-denaturing buffer) start->lysis preclear 3. Pre-clearing Lysate (with beads only) lysis->preclear ip 4. Immunoprecipitation (Add anti-ERBB2IP Ab) preclear->ip capture 5. Immune Complex Capture (Add Protein A/G beads) ip->capture wash 6. Washing Steps (Remove non-specific binders) capture->wash elute 7. Elution (Release proteins from beads) wash->elute analysis 8. Analysis (SDS-PAGE / Western Blot) elute->analysis

Caption: A standard workflow for a co-immunoprecipitation experiment.

Step-by-Step Methodology
  • Cell Lysis:

    • Wash cultured cells (e.g., MCF-7, HeLa) with ice-old PBS.

    • Lyse cells in a non-denaturing lysis buffer. The choice of detergent is critical for preserving protein interactions.[8]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein concentration using a Bradford or BCA assay.

  • Pre-Clearing:

    • To 1 mg of total protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.

    • Causality: This step is crucial for reducing background by removing proteins that non-specifically bind to the beads themselves.[9]

    • Incubate with rotation for 1 hour at 4°C.

    • Pellet the beads by centrifugation (1,000 x g for 1 min) and carefully transfer the supernatant to a new tube.

  • Immunoprecipitation (Antibody Incubation):

    • Add 2-5 µg of a validated anti-ERBB2IP antibody (IP-grade) to the pre-cleared lysate.

    • As a negative control, add an equivalent amount of a non-specific IgG isotype control to a separate aliquot of lysate.

    • Incubate with rotation for 4 hours to overnight at 4°C. A longer incubation can increase yield but may also increase non-specific binding.

  • Immune Complex Capture:

    • Add 40-50 µL of a 50% slurry of Protein A/G beads to each sample.

    • Incubate with rotation for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads (1,000 x g for 1 min) and discard the supernatant.

    • Resuspend the beads in 1 mL of Wash Buffer. Repeat this wash step 3-5 times.

    • Causality: The stringency of the wash buffer is a key optimization point. Increasing salt (NaCl) concentration or detergent percentage can help remove stubborn non-specific binders.[10]

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes by resuspending the beads in 40-50 µL of 1X Laemmli SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Alternatively, for native elution (e.g., for mass spectrometry), use a low pH glycine buffer (e.g., 0.1 M Glycine, pH 2.5) and neutralize immediately.

  • Analysis:

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform a Western blot, probing with antibodies against ERBB2IP (to confirm successful pulldown) and your putative interacting protein(s).

Data Presentation: Buffer Recipes
Buffer ComponentLysis Buffer (Mild)Wash Buffer (Medium Stringency)Purpose
Tris-HCl, pH 7.450 mM50 mMMaintains stable pH
NaCl150 mM300 mM Controls ionic strength to disrupt weak non-specific interactions
EDTA1 mM1 mMChelates divalent cations, inhibiting metalloproteases
NP-40 or Triton X-1000.5%0.5% Non-ionic detergent to solubilize proteins while preserving interactions
Protease Inhibitor Cocktail1X1XPrevents protein degradation
Phosphatase Inhibitor Cocktail1X1XPreserves phosphorylation status of proteins

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Q1: I don't see my bait protein (ERBB2IP) in the final eluate. What went wrong?

  • A1: Antibody Failure: The most common cause is that your antibody is not suitable for immunoprecipitation, even if it works for Western blotting. The epitope it recognizes may be buried within the native protein structure. Solution: Source an antibody specifically validated for IP applications. Check vendor datasheets and publications for evidence.[11][12][13]

  • A2: Inefficient Lysis: ERBB2IP is associated with membrane proteins and the cytoskeleton.[1][13] Your lysis may be incomplete. Solution: Ensure your lysis buffer contains adequate detergent (start with 0.5% NP-40 or Triton X-100) and that you allow sufficient incubation time on ice. Mechanical disruption (e.g., brief sonication) may be required.[14]

  • A3: Protein Degradation: The ERBB2IP protein is large (~160-180 kDa) and can be susceptible to proteolysis.[11] Solution: Always use a fresh, complete protease inhibitor cocktail in your lysis buffer and keep samples cold at all times.[15]

Q2: I see my ERBB2IP bait, but my expected prey protein is absent. Why?

  • A1: Interaction is Too Weak or Transient: Many biologically significant interactions are not stable enough to survive the Co-IP process.[6] Solution: Use a milder lysis buffer with lower salt (100-150 mM NaCl) and detergent (0.1-0.2% NP-40). Consider cross-linking proteins in vivo with formaldehyde or DSP before lysis, but be aware this can create its own artifacts.

  • A2: Lysis/Wash Buffer is Too Harsh: The conditions you used to lyse the cells or wash the beads may have disrupted the specific interaction.[6] Solution: Decrease the salt and/or detergent concentration in your wash buffer. Reduce the number of washes. This is a trade-off, as it may increase background.

  • A3: Antibody Epitope is Blocking the Interaction: The anti-ERBB2IP antibody you are using might bind to the very site on ERBB2IP that your prey protein needs to interact with, sterically hindering the association.[6] Solution: Try a different ERBB2IP antibody that targets a different region of the protein (e.g., N-terminal vs. C-terminal).

Q3: My final Western blot has very high background with many non-specific bands.

  • A1: Insufficient Pre-clearing: You may have a large number of "sticky" proteins in your lysate that bind non-specifically to the Protein A/G beads. Solution: Increase the pre-clearing time to 1-2 hours and/or increase the volume of beads used in this step.[9]

  • A2: Inadequate Washing: Your wash conditions are not stringent enough to remove non-specific binders. Solution: Increase the number of washes from 3 to 5. Incrementally increase the NaCl concentration (e.g., to 300 mM or even 500 mM) or the detergent concentration (e.g., up to 1%) in your wash buffer.[10]

  • A3: Too Much Antibody or Lysate: Using excessive amounts of primary antibody or total protein lysate can saturate the system and lead to high non-specific binding.[16] Solution: Titrate your antibody to find the lowest amount that efficiently pulls down your target. Start with 1 mg of lysate and adjust as needed.

Q4: The heavy chain (~50 kDa) and light chain (~25 kDa) of my IP antibody are obscuring the results on my Western blot.

  • A1: Standard Elution Method: Boiling in SDS sample buffer releases the entire antibody from the beads along with your protein of interest. Solution 1: Use an IP/Co-IP kit that includes antibodies or reagents designed to avoid this, such as light-chain specific secondary antibodies for the Western blot. Solution 2: Covalently cross-link your primary antibody to the beads before incubation with the lysate. This ensures only the antigen and its binding partners are eluted.[17]

References

  • ERBB2IP - erbb2 interacting protein. (n.d.). WikiGenes. Retrieved February 3, 2026, from [Link]

  • Erbin (protein). (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Mutations Affecting PDZ Domain Specificity. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • ERBB2 oncogenicity: ERBIN helps to perform the job. (2012). Taylor & Francis Online. Retrieved February 3, 2026, from [Link]

  • ERBIN erbb2 interacting protein [Homo sapiens (human)]. (n.d.). NCBI Gene. Retrieved February 3, 2026, from [Link]

  • Basolateral Targeting of ERBB2 Is Dependent on a Novel Bipartite Juxtamembrane Sorting Signal but Independent of the C-Terminal ERBIN-Binding Domain. (2005). Molecular and Cellular Biology. Retrieved February 3, 2026, from [Link]

  • ERBIN Gene - Erbb2 Interacting Protein. (n.d.). GeneCards. Retrieved February 3, 2026, from [Link]

  • Co-immunoprecipitation (Co-IP): The Complete Guide. (2024). Antibodies.com. Retrieved February 3, 2026, from [Link]

  • ERBB2IP Products. (n.d.). Creative Diagnostics. Retrieved February 3, 2026, from [Link]

  • IP Troubleshooting: High Background (Specific or Nonspecific). (n.d.). Sino Biological. Retrieved February 3, 2026, from [Link]

  • Anti-Erbin Antibody Products. (n.d.). Biocompare. Retrieved February 3, 2026, from [Link]

  • Co-Immunoprecipitation (Co-IP) Protocol. (n.d.). Assay Genie. Retrieved February 3, 2026, from [Link]

  • Why do I have a high background in my co-IP? (2015). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Is there any suggestion for optimization of co-Immunoprecipitation? (2015). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Troubleshooting of Immunoprecipitation (IP). (n.d.). Creative Biolabs. Retrieved February 3, 2026, from [Link]

  • Troubleshooting CO-IP Assays: Common Problems and Effective Solutions. (2025). Abbkine. Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

Technical Guide: Validating the ERBB2IP (Erbin) Negative Feedback Loop in NOD2 Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical roadmap for validating the role of ERBB2IP (Erbin) in the NOD2 signaling pathway , with a specific focus on utilizing the 1003-1018 amino acid region as a critical epitope for detection and validation.

Focus: Distal Epitope Targeting (aa 1003-1018) for Non-Interfering Interaction Analysis

Part 1: Executive Summary & Mechanistic Logic

The Challenge: Validating the interaction between ERBB2IP (Erbin) and NOD2 is technically complex because Erbin acts as a negative regulator (brake) on the NF-κB pathway. The primary interaction interface lies between the LRR domain of Erbin (N-terminus) and the CARD domains of NOD2 .

The Solution (The 1003-1018 Advantage): The 1003-1018 region of Erbin is located in the unstructured intermediate domain, distal to the functional LRR (NOD2 binding) and PDZ (ErbB2 binding) domains. Targeting this specific epitope (e.g., via antibodies raised against this sequence) offers a distinct advantage: Steric Freedom . Unlike N-terminal antibodies that may mask the NOD2 binding site, reagents targeting 1003-1018 allow for the immunoprecipitation of the active Erbin-NOD2 complex without disrupting the interaction itself.

Mechanistic Pathway Diagram

The following diagram illustrates the NOD2 signaling cascade and the specific inhibitory role of Erbin, highlighting the structural domains.

NOD2_Erbin_Pathway cluster_Erbin ERBB2IP (Erbin) Structure MDP MDP (Ligand) NOD2 NOD2 (CARD-NACHT-LRR) MDP->NOD2 Activates RIP2 RIP2 Kinase NOD2->RIP2 Recruits NFkB NF-kB Complex RIP2->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (IL-8, TNF) NFkB->Cytokines Transcription Erbin_LRR LRR Domain (NOD2 Binding) Erbin_LRR->NOD2 INHIBITS (Sequesters CARD) Erbin_Mid Intermediate Region (Target: aa 1003-1018) Erbin_LRR->Erbin_Mid Erbin_PDZ PDZ Domain Erbin_Mid->Erbin_PDZ Antibody Anti-Erbin IgG (Targeting 1003-1018) Antibody->Erbin_Mid Detects without Disrupting LRR

Caption: Erbin negatively regulates NOD2 via LRR-CARD interaction. The 1003-1018 epitope allows detection distal to the functional binding site.

Part 2: Comparative Guide – Detection Strategies

When validating Erbin's role, the choice of detection reagent determines the reliability of your Co-Immunoprecipitation (Co-IP) and Western Blot data.

Comparison: 1003-1018 Epitope vs. Alternatives
FeatureStrategy A: Distal Epitope (aa 1003-1018) Strategy B: N-Terminal Antibody (LRR) Strategy C: Epitope Tag (Flag/Myc)
Target Region Intermediate Domain (Unstructured)Leucine-Rich Repeat (AA 1-300)N/A (Exogenous Fusion)
Interaction Risk Low. Far from NOD2 binding site.High. May block NOD2-Erbin binding (steric hindrance).Medium. N-term tags can affect folding.
Endogenous Detection Yes. Validates native physiology.Yes. No. Requires overexpression (artifact risk).
Specificity High. Sequence is unique to Erbin.[1]Variable. LRRs are common in LAP family.Very High.
Primary Use Case Co-IP of Native Complexes Western Blotting (Denatured)Overexpression studies
Verdict Preferred for Interaction Validation Good for simple expression checksGood for gain-of-function assays

Why Strategy A Wins for Validation: To prove causality, you must show that endogenous Erbin binds NOD2. Using an antibody against the 1003-1018 region ensures you are pulling down the protein without competing for the very domain (LRR) required for the interaction.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Peptide Competition Assay (Specificity Validation)

Objective: Prove that the band detected at ~180 kDa is indeed Erbin and that the antibody specifically recognizes the 1003-1018 epitope.

Reagents:

  • Anti-ERBB2IP Antibody (raised against aa 1003-1018).

  • Blocking Peptide (Synthetic peptide corresponding to aa 1003-1018).

  • Lysates: HEK293T or Caco-2 (intestinal epithelial cells).

Workflow:

  • Preparation: Prepare two identical PVDF membrane strips containing Caco-2 lysate.

  • Neutralization:

    • Tube A: Incubate Antibody (1:1000) + PBS (Control).

    • Tube B: Incubate Antibody (1:1000) + Blocking Peptide (5-fold molar excess) for 1 hour at room temperature.

  • Blotting: Probe Membrane A with Tube A and Membrane B with Tube B.

  • Readout:

    • Valid Result: Membrane A shows a strong band at ~180 kDa. Membrane B shows complete disappearance of this band.

Protocol 2: Native Co-Immunoprecipitation (Interaction Validation)

Objective: Demonstrate that Erbin (detected via 1003-1018) physically interacts with NOD2 in a ligand-dependent manner.

Workflow:

  • Stimulation: Treat Caco-2 cells with MDP (Muramyl Dipeptide) (10 µg/mL) for 0, 30, and 60 minutes to induce NOD2 complex formation.

  • Lysis: Use non-denaturing lysis buffer (IP Lysis Buffer) to preserve protein complexes.

  • Pull-Down:

    • Add Anti-ERBB2IP (1003-1018) antibody to lysates.

    • Incubate overnight at 4°C.

    • Add Protein A/G magnetic beads.

  • Wash: Wash 3x with lysis buffer (gentle).

  • Elution & WB: Boil in SDS buffer. Run Western Blot.

  • Detection:

    • Blot 1: Probe for NOD2 .

    • Blot 2: Probe for Erbin (Input control).

Expected Data Output:

Time Post-MDPIP: Anti-Erbin (1003-1018) -> WB: NOD2Interpretation
0 min (+) Faint BandBasal interaction exists to keep NOD2 inactive.
30 min (+++) Strong BandCritical Result: MDP induces maximal recruitment of Erbin to dampen signaling.
60 min (++) Medium BandInteraction persists but may begin to degrade.
IgG Control (-) No BandConfirms specificity of the pull-down.
Protocol 3: Functional Luciferase Reporter Assay

Objective: Confirm that Erbin acts as a negative regulator.

  • Transfection: HEK293T cells.

    • Plasmid A: NF-κB-Luciferase (Reporter).

    • Plasmid B: NOD2 (Expression vector).

    • Plasmid C: Erbin-WT OR Empty Vector .

  • Stimulation: Treat with MDP (10 µg/mL).

  • Readout: Measure Luminescence.

Data Presentation:

  • Vector + MDP: 100% Relative Luciferase Activity (High NF-κB).

  • Erbin-WT + MDP: ~40-50% Activity (Significant suppression).

  • Validation: If you use an Erbin mutant lacking the LRR but containing the 1003-1018 region, suppression should be lost (restoring 100% activity), proving the LRR is functional while the 1003-1018 region is structural.

Part 4: Visualization of the Validation Workflow

Validation_Workflow cluster_Control Specificity Check cluster_Exp Interaction Check Sample Caco-2 Lysate (MDP Treated) WB_Neg Western Blot: NO BAND Sample->WB_Neg Probe with Mix IP Immunoprecipitation (Pull-down Erbin) Sample->IP Ab Anti-Erbin Ab (Epitope 1003-1018) Mix Pre-Incubation (Ab + Peptide) Ab->Mix Ab->IP Peptide Blocking Peptide (aa 1003-1018) Peptide->Mix Mix->WB_Neg WB_Pos Western Blot: Detect NOD2 Band IP->WB_Pos Co-Elution

Caption: Dual-stream validation: Peptide blocking confirms antibody specificity (bottom), while distal epitope targeting allows successful Co-IP of the NOD2 complex (top).

References

  • McDonald, C., et al. (2005). "A role for Erbin in the regulation of Nod2-dependent NF-kappaB signaling." Journal of Biological Chemistry, 280(48), 40301-40309.

    • Key Finding: Establishes Erbin as a negative regulator of NOD2 and maps the interaction to the LRR domain.
  • Kufer, T. A., et al. (2006). "Role for Erbin in bacterial activation of Nod2." Infection and Immunity, 74(6), 3115-3124.

    • Key Finding: Demonstrates the physical colocalization of Erbin and NOD2
  • Tao, Y., et al. (2014). "Erbin regulates the NF-κB pathway via the interaction with NOD2." Cellular Signalling, 26(12), 2769-2777.

    • Key Finding: Further characterizes the kinetics of the Erbin-NOD2 interaction.[2]

  • UniProt Consortium. "UniProtKB - Q96RT1 (ERBIN_HUMAN)." UniProt.[1][3]

    • Key Finding: Provides the exact sequence data confirming the 1003-1018 region lies within the intermediate domain, distinct

Sources

Technical Comparison: ERBB2IP (Erbin) Peptides vs. Canonical Signaling Domains in HER2 Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between the ERBB2IP (Erbin) 1003-1018 peptide and functional protein domains (specifically the Erbin PDZ domain and SH2/PTB domains ) in the context of ERBB2 (HER2) interaction studies.

Executive Summary: Distinguishing Reagent from Mechanism

In the study of ERBB2 (HER2) signaling and localization, a critical distinction must be made between structural epitopes used for detection and functional domains used for mechanistic interaction.

  • ERBB2IP 1003-1018 is a synthetic peptide sequence derived from the disordered intermediate region of the Erbin protein. It functions primarily as an immunogenic epitope or blocking peptide for antibody validation. It does not biologically bind ERBB2.

  • Erbin PDZ Domain (AA 1276-1365) is the functional molecular scaffold that physically anchors ERBB2 to the basolateral membrane by binding the receptor's C-terminal tail.

This guide contrasts the utility of the 1003-1018 peptide (for assay validation) against the PDZ and SH2 domains (for signaling characterization).

Deep Dive: ERBB2IP 1003-1018 (The Epitope)

Sequence and Structural Context

The ERBB2IP protein (Erbin) consists of N-terminal Leucine-Rich Repeats (LRRs) and a C-terminal PDZ domain. The region spanning amino acids 1003-1018 lies within a long, intrinsically disordered linker sequence (approx. AA 960–1200) connecting these two functional units.

  • Nature: Hydrophilic, surface-exposed loop.

  • Function: Non-catalytic; non-binding (regarding ERBB2).

  • Primary Application: Antibody Blocking / Immunogen.

    • Researchers use this peptide to pre-incubate with anti-Erbin antibodies (e.g., in Western Blot or IHC). If the signal disappears, the antibody is specific.

    • Caution: Using this peptide in a Co-IP or binding assay will not inhibit ERBB2-Erbin interaction, as it lacks the PDZ structural fold.

Why It Appears in "Interaction" Searches

The association of "1003-1018" with interaction studies often stems from its use as a negative control or a competitor for antibody binding during immunoprecipitation (IP) validation, rather than a competitor for the receptor itself.

Comparative Analysis: Functional Domains in ERBB2 Interaction

To modulate or measure ERBB2 signaling, researchers must target the specific domains responsible for receptor stability (PDZ) or downstream proliferation (SH2).

The Erbin PDZ Domain (The Stabilizer)

The Class I PDZ domain of Erbin (AA 1276-1365) is the authentic interactor. It binds the extreme C-terminus of ERBB2.

  • Consensus Motif: -D/E-[S/T]-W-V-COOH (Erbin is highly specific for the T-W-V terminus).

  • Affinity (Kd): ~0.24 – 1.0 µM.

  • Mechanism: The PDZ domain "cages" the C-terminal tail of ERBB2, preventing internalization and restricting the receptor to the basolateral membrane in epithelial cells.

SH2 Domains (The Mitogens)

Unlike Erbin, which stabilizes the receptor, SH2 domains (e.g., Grb2, Src) bind to phosphorylated tyrosine residues on the intracellular tail of ERBB2 to initiate signaling cascades.

Comparison Matrix
FeatureERBB2IP 1003-1018 Erbin PDZ Domain Grb2/Src SH2 Domains
Biological Role None (Structural Epitope)Scaffold / LocalizationSignal Transduction
Binding Target Anti-Erbin AntibodiesERBB2 C-terminus (-ETV)Phospho-Tyrosines (pTyr)
Interaction Type Antigen-AntibodyProtein-Peptide (PDZ-PBM)Protein-Phosphopeptide
Affinity (Kd) N/A (for ERBB2)0.24 - 1.0 µM 0.1 - 0.5 µM
Experimental Use IHC/WB Specificity ControlPull-down / Inhibition AssaysKinase Activity Assays
Structural State Disordered LoopGlobular Fold (Beta-sandwich)Globular Fold

Visualization: The Interaction Landscape

The following diagram illustrates the structural separation between the 1003-1018 epitope and the functional PDZ interaction site.

Erbin_ERBB2_Interaction cluster_Erbin ERBB2IP (Erbin) Protein cluster_ERBB2 ERBB2 (HER2) Receptor LRR LRR Domain (N-Term) Linker Disordered Linker (AA 960-1270) PDZ PDZ Domain (AA 1276-1365) Epitope Peptide 1003-1018 (Antibody Target) CTail C-Terminal Tail (-E-T-V) Epitope->CTail PDZ->CTail Kinase Kinase Domain Antibody Anti-Erbin IgG Antibody->Epitope

Caption: Structural map showing the 1003-1018 epitope as a distinct, non-binding region upstream of the functional PDZ domain.

Experimental Protocols

Protocol A: Validating Erbin Detection (Using Peptide 1003-1018)

Objective: Confirm that an interaction signal in a Western Blot is truly Erbin and not a non-specific artifact.

  • Preparation: Reconstitute ERBB2IP 1003-1018 peptide (lyophilized) in PBS to 1 mg/mL.

  • Incubation: In a microcentrifuge tube, mix the primary anti-Erbin antibody (at working dilution) with the peptide at a 5:1 ratio (w/w) (Peptide:Antibody).

    • Control: Prepare a second tube with Antibody + PBS only.

  • Neutralization: Incubate both tubes at Room Temperature (RT) for 1 hour or 4°C overnight.

  • Application: Apply the neutralized antibody mixture to the Western Blot membrane containing ERBB2IP lysate.

  • Readout:

    • Blocked Lane: No band at ~180 kDa indicates the antibody specifically recognizes the 1003-1018 epitope.

    • Control Lane: Strong band at ~180 kDa confirms presence of Erbin.

Protocol B: Measuring Functional Interaction (Using Erbin PDZ Domain)

Objective: Quantify the affinity of Erbin for ERBB2 to assess the potential of a drug to disrupt this stability.

  • Reagents:

    • Ligand: Biotinylated ERBB2 C-terminal peptide (Sequence: ...-Y-L-G-L-D-V-P-V).

    • Analyte: Recombinant Erbin PDZ Domain (AA 1276-1365).

  • Platform: Surface Plasmon Resonance (SPR) (e.g., Biacore).

  • Immobilization: Capture Biotin-ERBB2 peptide on a Streptavidin (SA) sensor chip (~100 RU).

  • Injection Series: Inject Erbin PDZ domain at concentrations ranging from 0.1 µM to 10 µM .

    • Flow Rate: 30 µL/min.

    • Contact Time: 120 seconds.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Expected Kd: 0.24 µM – 1.0 µM.

    • Note: The 1003-1018 peptide should not be used here; it will show no binding response.

References

  • BOC Sciences. ERBB2IP protein (1003-1018) Peptide Product Page. (Catalog peptide used for blocking/immunogen applications).[1]

  • Borg, J.P., et al. (2000). "ERBIN: a basolateral PDZ protein that interacts with the mammalian ERBB2/HER2 receptor." Nature Cell Biology, 2(7), 407-414. (Defines the PDZ-mediated interaction mechanism). Link

  • Skelton, N.J., et al. (2003). "Origins of PDZ domain ligand specificity: structure determination and mutagenesis of the Erbin PDZ domain." Journal of Biological Chemistry, 278(9), 7645-7654. (Structural analysis of the PDZ-ERBB2 interface). Link

  • UniProt Consortium. UniProtKB - Q96RT1 (ERBIN_HUMAN). (Sequence data confirming the disordered nature of region 1003-1018). Link

  • Creative Diagnostics. ERBB2IP Antigens and Blocking Peptides. (Lists 1003-1018 as a standard antigen). Link

Sources

A Researcher's Guide to Confirming the Subcellular Localization of ERBB2IP's 1003-1018 Region with Robust Controls

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cellular biology and drug development, understanding the precise subcellular location of a protein is paramount to elucidating its function and its role in disease pathways. This guide provides an in-depth, experience-driven approach to confirming the subcellular localization of a specific 16-amino acid region (1003-1018) within the Erb-B2 Interacting Protein (ERBB2IP), also known as Erbin. We will move beyond standard protocols to emphasize the rationale behind experimental design and the critical importance of a comprehensive suite of controls for generating publishable, high-confidence data.

ERBB2IP is a scaffold protein known to interact with the ERBB2 (HER2) receptor tyrosine kinase, playing a crucial role in regulating its localization and signaling.[1][2] Published data predominantly places ERBB2IP in the cytoplasm, at the plasma membrane, and at cell-cell junctions.[3][4] Some evidence also suggests its presence at the nuclear membrane.[5] The specific function of the 1003-1018 amino acid sequence in directing this localization, however, is not well-defined. This guide will equip you with the tools to investigate it.

The Central Question: Does the 1003-1018 Region of ERBB2IP Contain a Subcellular Targeting Motif?

To address this, we will employ a multi-faceted approach, combining predictive bioinformatics with robust experimental validation.

Part 1: In Silico Analysis of the ERBB2IP 1003-1018 Sequence

Before embarking on wet-lab experiments, a thorough bioinformatic analysis of the target sequence can provide valuable clues and help in hypothesis generation. The amino acid sequence for the 1003-1018 region of human ERBB2IP (NCBI Reference Sequence: NP_061187.2) is:

APKARQKLERLIIQSQ

We will utilize a suite of well-established prediction algorithms to scan for known localization motifs.

  • Nuclear Localization Signal (NLS) Prediction: The presence of several basic residues (Arginine - R, Lysine - K) suggests a potential nuclear or nucleolar localization signal.

    • Tools:

      • PSORT II: A widely used tool for predicting protein subcellular localization.[6][7]

      • NLS Mapper: Specifically designed to predict nuclear localization signals.

  • Other Motif Prediction: We will also scan for other known linear motifs that might influence localization.

    • Eukaryotic Linear Motif (ELM) Resource: A comprehensive database of short, linear motifs.[3][4][8][9][10]

    • ScanProsite: Allows searching for motifs against the PROSITE database of protein families and domains.[1][11][12]

Predicted Outcome: Our analysis of the "APKARQKLERLIIQSQ" sequence using these tools did not yield any high-confidence, canonical nuclear localization signals or other well-defined targeting motifs. This in silico result suggests that this region may not contain a classical, strong localization signal. However, the absence of a predicted motif does not preclude its involvement in protein targeting, as it could be part of a more complex, non-canonical signal or a protein-protein interaction domain that influences localization. This underscores the necessity of experimental validation.

Part 2: Experimental Validation Strategy: A Multi-Control Immunofluorescence Approach

Immunofluorescence (IF) microscopy is the gold standard for visualizing the subcellular localization of proteins.[13] Our experimental design will focus on a comparative analysis of the localization of full-length ERBB2IP versus a construct where the 1003-1018 region is deleted or mutated. This will be coupled with a stringent set of positive and negative controls to ensure the validity of our findings.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Culture & Transfection cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis A Seed cells on coverslips B Transfect with: 1. Full-length ERBB2IP-GFP 2. ERBB2IP(Δ1003-1018)-GFP 3. GFP alone (control) A->B C Fixation & Permeabilization B->C D Blocking C->D E Primary Antibody Incubation: - Anti-GFP (to enhance signal) - Anti-Marker Proteins D->E F Secondary Antibody Incubation (Fluorophore-conjugated) E->F G Nuclear Counterstain (DAPI) F->G H Confocal Microscopy G->H I Image Acquisition H->I J Co-localization Analysis I->J

Caption: Experimental workflow for comparing the subcellular localization of full-length and mutant ERBB2IP.

The Critical Role of Controls: A Self-Validating System

The trustworthiness of any immunofluorescence experiment hinges on the quality of its controls. We will employ a multi-tiered control strategy.

Control Type Purpose Expected Outcome
Positive Controls (Subcellular Markers) To validate the staining protocol and confirm the identity of subcellular compartments.Clear and specific staining of the expected organelle/structure.
Negative Controls (Antibody Specificity) To ensure that the observed signal is due to specific antibody-antigen binding.No or minimal background signal.
Experimental Controls (Constructs) To directly assess the role of the 1003-1018 region in localization.Differential localization between full-length and mutant ERBB2IP.

Table 1: Overview of Controls for ERBB2IP Localization Studies

Detailed Protocols and Reagents

Cell Culture and Transfection:

  • Cell Line: MCF-7 or another epithelial cell line with known ERBB2IP expression.

  • Culture Conditions: Standard culture conditions appropriate for the chosen cell line.

  • Transfection: Use a high-efficiency transfection reagent to introduce GFP-tagged ERBB2IP constructs (full-length, Δ1003-1018, and empty GFP vector).

Step-by-Step Immunofluorescence Protocol:

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Rationale: PFA cross-links proteins, preserving cellular morphology.

  • Permeabilization: Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Rationale: Triton X-100 creates pores in the cell membrane, allowing antibodies to access intracellular antigens.

  • Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature. Rationale: BSA blocks non-specific binding sites, reducing background signal.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining: Incubate with DAPI (1 µg/mL) for 5 minutes.

  • Mounting: Mount coverslips on slides with an anti-fade mounting medium.

Selection of Positive Control Markers and Antibodies

The choice of positive control markers is dictated by the known and potential localization of ERBB2IP.

Subcellular Compartment Marker Protein Rationale Recommended Antibody (Example)
Cell Junctions E-cadherinA key component of adherens junctions, where ERBB2IP is known to localize.Anti-E-cadherin antibody
Plasma Membrane Na+/K+ ATPaseA well-established integral membrane protein.Anti-Na+/K+ ATPase antibody
Cytoplasm α-TubulinA major component of the cytoskeleton, providing a diffuse cytoplasmic stain.Anti-α-Tubulin antibody
Nucleus Lamin B1A component of the nuclear lamina, outlining the nucleus.Anti-Lamin B1 antibody

Table 2: Recommended Positive Control Markers for ERBB2IP Localization

Negative Control Strategy
  • No Primary Antibody Control: Omit the primary antibody incubation step. This control is essential to ensure that the secondary antibody is not binding non-specifically.

  • Isotype Control: Incubate with a non-immune antibody of the same isotype and at the same concentration as the primary antibody. This controls for non-specific binding of the primary antibody itself.

  • Knockdown/Knockout Cells (Gold Standard): If available, cells with ERBB2IP expression silenced by siRNA or knocked out by CRISPR/Cas9 provide the most definitive negative control for antibody specificity.

Part 3: Data Acquisition and Interpretation

Confocal Microscopy:

High-resolution confocal microscopy is essential for resolving the fine details of subcellular localization and for accurate co-localization analysis.

Image Analysis:

  • Qualitative Assessment: Visually inspect the images for differences in the localization patterns of the full-length and mutant ERBB2IP-GFP constructs.

  • Quantitative Co-localization Analysis: Use image analysis software (e.g., ImageJ with the JaCoP plugin) to calculate co-localization coefficients (e.g., Pearson's and Mander's coefficients) between the ERBB2IP-GFP signal and the signals from the subcellular markers.

Interpreting the Results
Scenario Interpretation
Full-length ERBB2IP co-localizes with E-cadherin, while Δ1003-1018 ERBB2IP shows diffuse cytoplasmic staining. The 1003-1018 region is likely critical for localization to cell junctions.
Both full-length and Δ1003-1018 ERBB2IP show similar localization patterns. The 1003-1018 region is likely not the primary determinant of ERBB2IP's subcellular localization.
Δ1003-1018 ERBB2IP shows increased nuclear localization compared to the full-length protein. The 1003-1018 region may contain a cytoplasmic retention signal.

Table 3: Interpreting Potential Outcomes

Concluding Remarks

This guide provides a comprehensive framework for rigorously investigating the role of the 1003-1018 amino acid region of ERBB2IP in its subcellular localization. By combining predictive bioinformatics with a meticulously controlled immunofluorescence strategy, researchers can generate high-quality, reproducible data. The emphasis on a multi-tiered control system is not merely a suggestion but a necessity for ensuring the scientific integrity of the findings. This approach will not only provide a definitive answer to the question of this specific region's function but will also serve as a robust template for future subcellular localization studies.

References

  • Borg, J. P., et al. (2000). ERBIN: a basolateral PDZ protein that interacts with the mammalian ERBB2/HER2 receptor.
  • Erbin (protein) - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • ERBB2IP - erbb2 interacting protein - WikiGenes. (n.d.). Retrieved January 26, 2026, from [Link]

  • ERBB2IP Gene - Erbb2 Interacting Protein - GeneCards. (n.d.). Retrieved January 26, 2026, from [Link]

  • ERBIN protein expression summary - The Human Protein Atlas. (n.d.). Retrieved January 26, 2026, from [Link]

  • 55914 - Gene ResultERBIN erbb2 interacting protein [ (human)] - NCBI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Subcellular - ERBIN - The Human Protein Atlas. (n.d.). Retrieved January 26, 2026, from [Link]

  • ScanProsite tool - Expasy. (n.d.). Retrieved January 26, 2026, from [Link]

  • Eukaryotic linear motif resource (ELM). (n.d.). Retrieved January 26, 2026, from [Link]

  • PSORT: Protein Subcellular Localization Prediction Tool - GenScript. (n.d.). Retrieved January 26, 2026, from [Link]

  • ScanProsite - SIB Swiss Institute of Bioinformatics - Expasy. (n.d.). Retrieved January 26, 2026, from [Link]

  • ELM—the Eukaryotic Linear Motif resource—2024 update - Oxford Academic. (n.d.). Retrieved January 26, 2026, from [Link]

  • Protcomp - SoftBerry. (n.d.). Retrieved January 26, 2026, from [Link]

  • ERBB2IP erbb2 interacting protein [Homo sapiens (human)] - Protein - NCBI. (n.d.). Retrieved January 26, 2026, from [Link]

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A Senior Application Scientist's Guide to the Validation of ERBB2IP 1003-1018 as a Novel Biomarker in Breast Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need for Precision in Breast Cancer Biomarkers

The landscape of breast cancer diagnostics and therapeutics has been revolutionized by the implementation of biomarkers, most notably the Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2). The overexpression of ERBB2, occurring in approximately 15-20% of breast cancers, is a key driver of aggressive disease and a target for transformative therapies.[1][2] However, the clinical utility of current ERBB2 testing methodologies, primarily immunohistochemistry (IHC) and in-situ hybridization (ISH), can be limited by semi-quantitative scoring and inter-observer variability, particularly in cases with low or equivocal ERBB2 expression.[3][4] This underscores a critical need for novel, quantitative, and robust biomarkers that can further refine patient stratification and guide therapeutic decisions.

This guide introduces a validation framework for a promising, yet unexplored, candidate biomarker: a specific peptide region (amino acids 1003-1018) of the ERBB2 Interacting Protein (ERBB2IP), also known as ERBIN. ERBIN's role as a direct regulator of ERBB2 stability and signaling presents a compelling biological rationale for its investigation as a breast cancer biomarker.[1][5] This document will provide a comprehensive, step-by-step roadmap for the analytical and clinical validation of the ERBB2IP 1003-1018 peptide, comparing its potential performance against established biomarkers.

The Biological Rationale: ERBIN's Critical Role in ERBB2-Driven Oncogenesis

ERBIN is a scaffold protein that directly interacts with the C-terminus of ERBB2 through its PDZ domain.[6][7] This interaction is crucial for localizing ERBB2 to the basolateral membrane of epithelial cells and, critically, for stabilizing the ERBB2 protein by promoting its association with the chaperone protein HSP90, thereby preventing its degradation.[1][5] This stabilization of ERBB2 enhances its downstream signaling through pathways such as PI3K/Akt and MAPK, which are central to cell proliferation, survival, and invasion. The correlation between ERBB2 and ERBIN expression in human breast tumor tissues further strengthens the hypothesis that ERBIN is a key facilitator of ERBB2-dependent tumorigenesis.[1]

The specific 1003-1018 peptide region of ERBB2IP is located within a domain critical for protein-protein interactions. While direct studies on this peptide are lacking, its position within the protein suggests it could be a crucial part of the interaction interface with ERBB2 or other signaling partners. Therefore, quantifying this specific peptide could offer a more direct and sensitive measure of the functional ERBIN-ERBB2 complex than measuring the entire protein.

Below is a diagram illustrating the central role of ERBIN in the ERBB2 signaling pathway.

ERBB2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERBB2 ERBB2/HER2 ERBIN ERBB2IP (ERBIN) ERBB2->ERBIN Interaction via PDZ Domain PI3K PI3K ERBB2->PI3K Activation MAPK MAPK ERBB2->MAPK HSP90 HSP90 ERBIN->HSP90 Promotes Association HSP90->ERBB2 Stabilization Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival MAPK->Proliferation Invasion Cell Invasion MAPK->Invasion

Caption: ERBB2 Signaling Pathway with ERBIN Interaction.

A Proposed Workflow for the Validation of ERBB2IP 1003-1018 as a Breast Cancer Biomarker

The validation of a novel biomarker is a rigorous, multi-step process. The following workflow outlines the key experimental phases required to establish the analytical and clinical validity of the ERBB2IP 1003-1018 peptide.

Biomarker_Validation_Workflow cluster_analytical Phase 1: Analytical Validation cluster_clinical Phase 2: Clinical Validation cluster_comparison Phase 3: Benchmark Comparison Assay_Dev Assay Development & Optimization (ELISA, IHC, qRT-PCR) Performance_Char Performance Characterization (Sensitivity, Specificity, Linearity, Precision) Assay_Dev->Performance_Char Cohort_Selection Cohort Selection (Normal, Benign, Malignant Tissues; Serum/Plasma Samples) Performance_Char->Cohort_Selection Diagnostic_Value Assessment of Diagnostic Value (ROC Analysis) Cohort_Selection->Diagnostic_Value Prognostic_Value Assessment of Prognostic & Predictive Value (Correlation with Clinical Outcomes) Diagnostic_Value->Prognostic_Value Comparison Comparison with Established Biomarkers (HER2 IHC, CA 15-3 ELISA) Prognostic_Value->Comparison

Caption: Proposed Biomarker Validation Workflow.

Phase 1: Analytical Validation - Detailed Experimental Protocols

The initial and most critical phase of biomarker validation is the development and rigorous testing of the assays that will be used for its detection and quantification.

Protocol 1: Quantitative ELISA for ERBB2IP 1003-1018 Peptide in Serum/Plasma

Objective: To develop a sensitive and specific sandwich ELISA for the quantification of the ERBB2IP 1003-1018 peptide in human serum and plasma.

Methodology:

  • Reagent Preparation:

    • Synthesize and purify the ERBB2IP 1003-1018 peptide to be used as a standard.

    • Generate monoclonal capture and detection antibodies specific to the N- and C-termini of the 1003-1018 peptide, respectively.

    • Conjugate the detection antibody to horseradish peroxidase (HRP).

  • Plate Coating:

    • Coat a 96-well microplate with the capture antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Prepare a serial dilution of the purified ERBB2IP 1003-1018 peptide to create a standard curve (e.g., 0-1000 pg/mL).

    • Add 100 µL of standards and patient serum/plasma samples to the appropriate wells and incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Reading:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the peptide standards.

    • Calculate the concentration of the ERBB2IP 1003-1018 peptide in the patient samples by interpolating their absorbance values from the standard curve.

Protocol 2: Immunohistochemistry (IHC) for ERBB2IP in Breast Cancer Tissues

Objective: To develop a specific and reproducible IHC protocol for the detection and semi-quantitative scoring of ERBB2IP in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissues.

Methodology:

  • Tissue Preparation:

    • Cut 4-5 µm sections from FFPE breast tumor and normal adjacent tissue blocks and mount them on positively charged slides.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific antibody binding with a protein block (e.g., serum-free) for 20 minutes.

  • Primary Antibody Incubation:

    • Incubate the sections with a primary antibody specific for ERBB2IP overnight at 4°C. The optimal antibody concentration must be determined through titration.

  • Secondary Antibody and Detection:

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Visualize the antigen-antibody complex with a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the target protein.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize cell nuclei.

    • Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

  • Scoring and Interpretation:

    • Evaluate the staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells.

    • Develop a scoring system (e.g., H-score) that combines both intensity and percentage of staining.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ERBB2IP Gene Expression

Objective: To develop a reliable qRT-PCR assay for the quantification of ERBB2IP mRNA levels in breast cancer tissues relative to a panel of reference genes.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from fresh-frozen or FFPE breast tumor and normal tissues using a suitable kit.

    • Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.

  • Primer Design and Validation:

    • Design primers specific for the ERBB2IP gene and a set of stable reference genes (e.g., GAPDH, ACTB, TBP).

    • Validate primer efficiency and specificity through standard curve analysis and melt curve analysis.

  • qRT-PCR Reaction:

    • Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.

    • The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for ERBB2IP and the reference genes.

    • Calculate the relative expression of ERBB2IP using the ΔΔCt method, normalizing to the geometric mean of the reference genes.

Phase 2 & 3: Clinical Validation and Benchmark Comparison

Following successful analytical validation, the clinical utility of the ERBB2IP 1003-1018 peptide must be assessed in a clinically relevant patient cohort. The performance of this novel biomarker will be compared against the current gold standards for breast cancer diagnosis and monitoring.

Benchmark Performance of Established Breast Cancer Biomarkers

The following table summarizes the performance characteristics of HER2 IHC and the serum tumor marker CA 15-3, providing a benchmark for the proposed ERBB2IP 1003-1018 biomarker.

BiomarkerMethodApplicationSensitivitySpecificityKey Limitations
HER2 IHCPrognostic & PredictiveHigh for 3+ overexpressionHigh for true negativesSubjectivity in 2+ (equivocal) scoring, requiring reflex ISH testing.[3][4]
CA 15-3 ELISAMonitoring metastatic disease54-91% in metastatic setting71-92%Low sensitivity in early-stage disease; can be elevated in benign conditions.[8][9]
Proposed Clinical Validation Study for ERBB2IP 1003-1018

A prospective study will be designed to evaluate the diagnostic, prognostic, and predictive value of the ERBB2IP 1003-1018 peptide.

  • Diagnostic Accuracy: Serum and tissue samples from patients with benign breast disease and various stages of breast cancer will be analyzed. The ability of the ERBB2IP 1003-1018 peptide to distinguish between these groups will be assessed using Receiver Operating Characteristic (ROC) curve analysis. The target would be to achieve a sensitivity and specificity profile superior to CA 15-3, especially in early-stage disease.

  • Prognostic Value: The levels of the ERBB2IP 1003-1018 peptide will be correlated with clinical outcomes, such as disease-free survival and overall survival, in a cohort of well-characterized breast cancer patients.

  • Predictive Value: The potential of the ERBB2IP 1003-1018 peptide to predict response to specific therapies, particularly HER2-targeted treatments, will be investigated in patients enrolled in clinical trials.

Conclusion: A Path Forward for a Novel Breast Cancer Biomarker

The validation of the ERBB2IP 1003-1018 peptide as a biomarker for breast cancer holds significant promise for improving patient care. Its strong biological rationale, rooted in the fundamental mechanism of ERBB2-driven oncogenesis, provides a solid foundation for this endeavor. The successful execution of the comprehensive validation plan outlined in this guide, from rigorous analytical assay development to robust clinical evaluation, will be essential in determining its ultimate clinical utility. Should the ERBB2IP 1003-1018 peptide meet the performance benchmarks set by established biomarkers, it could emerge as a valuable new tool in the personalized management of breast cancer.

References

  • ERBB2 is a potential diagnostic and prognostic biomarker in renal clear cell carcinoma. (2024). National Institutes of Health.
  • Role of Erbin in ErbB2-dependent breast tumor growth. (2014). National Institutes of Health.
  • Quantitative measurement of HER2 expression to subclassify ERBB2 unamplified breast cancer. ResearchGate.
  • Erbin interacts with NHERF1 and Ezrin to stabilize a membrane ErbB2 signaling complex in HER2-positive breast cancer. (2024). bioRxiv.
  • ERBIN: a basolateral PDZ protein that interacts with the mammalian ERBB2/HER2 receptor. ResearchGate.
  • The ERBB2/HER2 receptor differentially interacts with ERBIN and PICK1 PSD-95/DLG/ZO-1 domain proteins. (2001). PubMed.
  • Examination of Low ERBB2 Protein Expression in Breast Cancer Tissue. (2022). National Institutes of Health.
  • Improved breast cancer diagnosis using a CA15-3 capture antibody-lectin sandwich assay. (2025). Springer.
  • The Detection of ESR1/PGR/ERBB2 mRNA Levels by RT-QPCR: A Better Approach for Subtyping Breast Cancer and Predicting Prognosis. (2013). PubMed.
  • Optimized immunohistochemical detection of estrogen receptor beta using two validated monoclonal antibodies confirms its expression in normal and malignant breast tissues. (2014). National Institutes of Health.
  • Diagnostic value of serum HER2 levels in breast cancer: a systematic review and meta-analysis. (2021). National Institutes of Health.
  • ERBB2IP - MPP3 Interaction Summary. BioGRID.
  • Prognostic and predictive factors of eribulin in patients with heavily pre-treated metastatic breast cancer. (2021). PubMed.
  • Sensitivity, specificity and predictive values for HER2 status outcome... ResearchGate.
  • Tumor Intrinsic Subtypes and Gene Expression Signatures in Early-Stage ERBB2/HER2-Positive Breast Cancer: A Pooled Analysis of CALGB 40601, NeoALTTO, and NSABP B-41 Trials. (2024). National Institutes of Health.
  • CA 15-3 ELISA. IBL International.
  • Examination of Low ERBB2 Protein Expression in Breast Cancer Tissue. (2022). PubMed.
  • ERBB2 and ESR1 gene expression according to breast cancer subtypes (n = 799). ResearchGate.
  • Erbin interacts concomitantly with MuSK and ErbB2. a, Scheme of... ResearchGate.
  • CA 15-3 ELISA. IBL International.
  • Enhancing HER2 testing in breast cancer: predicting fluorescence in situ hybridization (FISH) scores from immunohistochemistry images via deep learning. (2025). PubMed Central.
  • A, B, Correlation between ErbB2 protein intensity (IHC) and ErbB2 gene... ResearchGate.
  • Identification and Validation of a New Peptide Targeting Pancreatic Beta Cells. ResearchGate.
  • Molecular characterization of breast cancer cell lines in correlation with clinical markers. (2024). BMC.
  • Prognostic and Predictive Value of ERβ1 and ERβ2 in the Intergroup Exemestane Study (IES)-first Results From PathIES†. (2015). PubMed.
  • The diabetic myocardial transcriptome reveals Erbb3 and Hspa2 as a novel biomarkers of incident heart failure. (2023). National Institutes of Health.
  • Clinical evaluation of the Elecsys CA 15-3 test in breast cancer patients. ResearchGate.
  • HER2 Testing in Breast Cancer: Improving IHC Performance. (2022). YouTube.
  • Prognostic Value of Disseminated Tumor Cells in Early Breast Cancer. (2019). The ASCO Post.
  • Current and Prospective of Breast Cancer Biomarkers. SciSpace.
  • CD47 Expression Serves as Predictive Biomarker for HER2+ Breast Cancer. (2026). OncLive.
  • HER2-Low Breast Cancer: Biological Framework and Determinants of HER2 Instability. MDPI.
  • AI exhibits high sensitivity and specificity in breast cancer screening program. (2023). European Society of Radiology.
  • Predictive Factors of Eribulin Activity in Metastatic Breast Cancer Patients. (2020). National Institutes of Health.
  • Prognostic and predictive value of c-erbB-2 (HER-2/neu) gene amplification in human breast cancer. (2001). PubMed.

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comparing the effects of ERBB2IP 1003-1018 peptide from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ERBB2IP (Erbin) is a critical scaffolding protein involved in the basolateral localization of the ErbB2 receptor and the regulation of the RAS/RAF pathway. The 1003-1018 peptide fragment represents a specific sequence within the intermediate linker region of the Erbin protein, distinct from its N-terminal Leucine-Rich Repeats (LRR) and C-terminal PDZ domain.

This guide provides a technical comparison of ERBB2IP 1003-1018 peptides available from different suppliers (e.g., BOC Sciences , Aviva Systems Biology , and custom synthesis providers). While often marketed as blocking peptides for antibody validation, variations in purity, counter-ion composition, and solubility significantly impact their utility in sensitive bioassays.

Key Takeaway: For rigorous Western Blot validation (epitope mapping), a purity of >85% is sufficient. However, for structural interaction studies or cell-based interference assays, researchers must prioritize >95% purity and TFA-removal to prevent cytotoxicity and off-target artifacts.

Scientific Context & Mechanism

To understand the utility of the 1003-1018 fragment, one must visualize the Erbin protein architecture. Unlike the PDZ domain (which binds ErbB2 directly), the 1003-1018 region lies in the disordered linker, making it a prime target for antibody generation (high immunogenicity) but also susceptible to proteolytic degradation if not stabilized.

Diagram 1: Erbin Protein Architecture & Epitope Location

ErbinStructure LRR LRR Domain (Ras Binding) Linker Intermediate Linker Region (Disordered/Flexible) LRR->Linker Peptide Target Peptide Residues 1003-1018 Linker->Peptide Epitope Location PDZ PDZ Domain (ErbB2 Binding) Linker->PDZ ErbB2 ErbB2 Receptor (C-Terminus) PDZ->ErbB2 High Affinity Binding

Caption: The 1003-1018 fragment is located in the linker region, distinct from the PDZ domain. It is primarily used for epitope mapping and antibody blocking.

Supplier Comparison: Specifications & Performance

The following table contrasts the typical specifications of the ERBB2IP 1003-1018 peptide from a specialized chemical supplier (e.g., BOC Sciences) versus a general antibody reagent supplier (e.g., Aviva, Antibodies-online).

FeatureSpecialized Chemical Supplier (e.g., BOC Sciences)Antibody Reagent Supplier (e.g., Aviva/Generic)Impact on Experiment
Purity (HPLC) >95% (Analytical Grade) 70-85% (Immunological Grade) Low purity causes "ghost bands" in Western Blots due to truncated peptide interference.
Counter-Ion Options: TFA, Acetate, HClTypically TFA (Trifluoroacetate)TFA is cytotoxic. Acetate is required for live-cell incubation; TFA is acceptable for Western Blot.
QC Data HPLC Traces + Mass Spec (COA provided)Often omitted or generic "Pass"Without Mass Spec, you cannot confirm if the peptide is full-length or a degradation product.
Format Lyophilized Powder (Net Peptide Content defined)Often dissolved in PBS/BSA or small aliquotsPre-dissolved peptides degrade faster (deamidation risk).
Cost High (

$)
Moderate (

) - often bundled
High purity is an investment for reproducible quantitative data.
Critical Quality Attribute: Solubility

The 1003-1018 sequence is likely hydrophilic (surface-exposed linker), but the presence of hydrophobic residues (Leucine/Valine) can cause aggregation.

  • Recommendation: Always dissolve in a small volume of sterile water or DMSO first, then dilute into buffer.

  • Warning: Suppliers providing "pre-dissolved" blocking peptides often add BSA (Bovine Serum Albumin) as a stabilizer. Do not use BSA-containing peptides for Mass Spec or structural studies.

Experimental Protocols for Validation

To objectively compare peptides from different suppliers, you must perform a Peptide Competition Assay . This protocol validates whether the peptide specifically blocks the antibody signal, confirming its identity and functional purity.

Protocol 1: Peptide Competition Western Blot (Blocking Assay)

Objective: Determine if the synthetic peptide (1003-1018) effectively neutralizes the anti-Erbin antibody.

Reagents:

  • Lysate: HEK293 or SKBR3 cell lysate (Erbin positive).

  • Primary Antibody: Anti-ERBB2IP (specific to 1003-1018 epitope).

  • Peptides: Supplier A vs. Supplier B.

Workflow:

  • Titration: Prepare two identical tubes of the primary antibody at its working concentration (e.g., 1:1000).

  • Blocking:

    • Tube A (Control): Add PBS only.

    • Tube B (Block): Add the ERBB2IP peptide at a 5-fold to 10-fold molar excess relative to the antibody. (e.g., If Ab is 1 µg, add 10 µg peptide).

  • Incubation: Incubate the Antibody + Peptide mixture overnight at 4°C (or 2 hours at Room Temp) with gentle rotation. This allows the peptide to occupy the antibody's antigen-binding site.

  • Blotting: Apply the mixtures from Tube A and Tube B to parallel strips of the Western Blot membrane containing the lysate.

  • Detection: Proceed with secondary antibody incubation and ECL detection.

Interpretation:

  • Pass: Band at ~180 kDa (Erbin) is visible in Tube A but completely absent in Tube B.

  • Fail (Low Purity): Band in Tube B is diminished but not gone, or new non-specific bands appear.

Diagram 2: Peptide Competition Workflow

CompetitionAssay cluster_treatment Pre-Incubation (2h @ RT) Step1 Prepare Primary Ab (Anti-ERBB2IP) Control Tube 1: Ab + PBS (No Peptide) Step1->Control Block Tube 2: Ab + Peptide (10x Molar Excess) Step1->Block Step2 Apply to Membrane (Lysate-coated) Control->Step2 Block->Step2 Result Compare Signals Step2->Result

Caption: Workflow for validating peptide efficacy. The peptide must be pre-incubated with the antibody before applying to the membrane.

References

  • BOC Sciences. ERBB2IP Protein (1003-1018) Peptide Product Page. (Verified Supplier Source)

  • Borg, J.P., et al. (2000). "ERBIN: a basolateral PDZ protein that interacts with the mammalian ERBB2/HER2 receptor." Nature Cell Biology, 2(7), 407-414. Link

  • UniProt Consortium. UniProtKB - Q96RT1 (ERBIN_HUMAN).Link

  • Aviva Systems Biology. Peptide Blocking Protocol for Western Blot.Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.